molecular formula C21H26O2 B1665389 AC-55649 CAS No. 59662-49-6

AC-55649

货号: B1665389
CAS 编号: 59662-49-6
分子量: 310.4 g/mol
InChI 键: HXBKPYIEQLLNBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(4-octylphenyl)benzoic acid is a member of biphenyls and a carboxybiphenyl.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(4-octylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBKPYIEQLLNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364925
Record name 4-(4-octylphenyl)benzoic acid
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59662-49-6
Record name 4′-Octyl[1,1′-biphenyl]-4-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-octylphenyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Octyl-4-biphenylcarboxylic acid
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Foundational & Exploratory

A Deep Dive into the Mechanism of Action of AC-55649: A Selective RARβ2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic organic compound that has garnered significant interest in the field of pharmacology due to its potent and highly selective agonist activity at the human retinoic acid receptor beta 2 (RARβ2) isoform.[1] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. The isoform-selective nature of this compound makes it a valuable tool for elucidating the specific functions of RARβ2 and a potential therapeutic agent for various diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Selective RARβ2 Activation

The primary mechanism of action of this compound is its function as a selective agonist for the RARβ2. It exhibits a high affinity for the ligand-binding domain of the RARβ2 protein. This binding initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression.

Upon binding to this compound, the RARβ2 undergoes a conformational change. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated RARβ2 then forms a heterodimer with the retinoid X receptor (RXR). This RARβ2-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The binding of the heterodimer complex to RAREs, along with the recruited co-activators, initiates the transcription of downstream genes, leading to the physiological effects mediated by RARβ2 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

ParameterValueReceptor IsoformReference
Potency (pEC50) 6.9Human RARβ2[1]
5.7Human RARβ1[1]
5.6Human RARα[1]
Selectivity ~100-foldfor RARβ2 vs. RARα and RARβ1[1]
Physicochemical Properties
Log P 7.7N/A
Aqueous Solubility <0.001 mg/mLN/A

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway

The signaling pathway initiated by this compound follows the canonical retinoic acid receptor signaling cascade. The diagram below illustrates the key steps involved.

AC55649_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound RARb2_inactive Inactive RARβ2 AC55649->RARb2_inactive Binds RARb2_active Active RARβ2 RARb2_inactive->RARb2_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer RARβ2-RXR Heterodimer RARb2_active->Heterodimer RXR_active->Heterodimer RARE RARE Heterodimer->RARE Binds to Coactivators Co-activators RARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Signaling pathway of this compound.

Experimental Protocols

A key experiment to characterize the activity of this compound is a transcriptional activation assay. Below is a detailed methodology for such an assay.

Objective: To determine the potency and efficacy of this compound in activating RARβ2-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • Expression vector for human RARβ2

  • Reporter plasmid containing a luciferase gene under the control of a promoter with RAREs

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture: Maintain the chosen mammalian cell line in appropriate culture conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2).

  • Transfection:

    • Seed cells into a 96-well plate at a suitable density.

    • After 24 hours, co-transfect the cells with the RARβ2 expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Include a control group transfected with an empty vector.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

    • Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compound, lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected internal control (e.g., a Renilla luciferase vector) or to the total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a selective RARβ2 agonist like this compound.

Experimental_Workflow HTS High-Throughput Screening (e.g., R-SAT Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Dose_Response Dose-Response & Potency (Transcriptional Activation Assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. RARα, RARγ, other NRs) Dose_Response->Selectivity In_Vitro In Vitro ADME/Tox Selectivity->In_Vitro In_Vivo In Vivo Efficacy & PK/PD (Animal Models) In_Vitro->In_Vivo

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent and highly selective RARβ2 agonist that activates the canonical retinoic acid signaling pathway. Its mechanism of action, characterized by the induction of RARβ2-RXR heterodimerization and subsequent modulation of target gene transcription, has been elucidated through various in vitro assays. The quantitative data on its potency and selectivity underscore its value as a research tool and a potential starting point for the development of novel therapeutics targeting RARβ2-mediated pathways. Further investigation into its in vivo efficacy and safety profile will be crucial for translating its pharmacological properties into clinical applications.

References

AC-55649: A Deep Dive into its RARβ2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649, also known as 4'-Octyl-4-biphenylcarboxylic acid, is a synthetic organic compound identified as a potent and highly selective agonist for the human Retinoic Acid Receptor beta 2 (RARβ2).[1][2][3][4] Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating a wide array of biological processes, including cell growth, differentiation, and apoptosis. The RAR family consists of three main subtypes: RARα, RARβ, and RARγ. The development of subtype-selective RAR modulators like this compound is of significant interest for therapeutic applications, as it may offer a more targeted approach with potentially fewer off-target effects. This technical guide provides a comprehensive overview of the RARβ2 selectivity profile of this compound, including its functional potency, the methodologies used for its characterization, and relevant signaling pathways.

Data Presentation

The selectivity of this compound is primarily defined by its differential functional potency across the RAR subtypes. The following table summarizes the available quantitative data.

Table 1: Functional Potency of this compound at Human Retinoic Acid Receptor Subtypes

Receptor SubtypepEC50
RARβ26.9[1][2][3][4]
RARβ15.7[2]
RARα5.6[2]
RARγNot explicitly quantified, but this compound is reported to have over 100-fold selectivity for RARβ2 versus other RARs.[5]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

The primary assay used to identify and characterize the RARβ2 selectivity of this compound was a functional mammalian cell-based assay known as the Receptor Selection and Amplification Technology (R-SAT™).[5]

Receptor Selection and Amplification Technology (R-SAT™)

Principle: R-SAT is a high-throughput screening assay that leverages the ability of agonist-activated G protein-coupled receptors (GPCRs) and nuclear receptors to stimulate cell growth. In this system, the receptor of interest is transiently transfected into cultured mammalian cells. When an agonist binds to the receptor, it triggers a signaling cascade that leads to cellular proliferation. This growth can be quantified, providing a measure of the agonist's potency and efficacy.

General Methodology:

  • Cell Culture and Transfection: Mammalian cells (e.g., NIH3T3) are cultured under standard conditions. The cells are then transiently transfected with a plasmid DNA cocktail containing the gene for the specific human RAR subtype (e.g., RARβ2, RARα, RARγ) and a reporter gene.

  • Compound Screening: The transfected cells are plated into multi-well plates. This compound and other test compounds are added to the wells at various concentrations.

  • Incubation: The cells are incubated for a period of time (typically several days) to allow for receptor activation, signal transduction, and subsequent cell proliferation.

  • Quantification of Cell Growth: Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.

  • Data Analysis: The data is analyzed to determine the concentration-response relationship for each compound on each receptor subtype. From these curves, the pEC50 values are calculated to assess the potency of the agonist.

Note: A detailed, specific protocol for the R-SAT assay as it was applied to the screening and characterization of this compound is not publicly available. The description above is based on the general principles of the R-SAT assay.

Signaling Pathways and Experimental Workflows

RAR Signaling Pathway

The following diagram illustrates the general signaling pathway for retinoic acid receptors.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Retinoic Acid (or Agonist like this compound) Retinoic_Acid_Cytoplasm Retinoic Acid Retinoic_Acid->Retinoic_Acid_Cytoplasm Passive Diffusion CRABP CRABP Retinoic_Acid_Nucleus Retinoic Acid CRABP->Retinoic_Acid_Nucleus Transport Retinoic_Acid_Cytoplasm->CRABP RAR RAR RAR_RXR_Heterodimer RAR/RXR Heterodimer RAR->RAR_RXR_Heterodimer RXR RXR RXR->RAR_RXR_Heterodimer CoR Co-repressor Complex RAR_RXR_Heterodimer->CoR Dissociation (upon ligand binding) CoA Co-activator Complex RAR_RXR_Heterodimer->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RAR_RXR_Heterodimer->RARE Binding CoR->RAR_RXR_Heterodimer Inhibition (in absence of ligand) Transcription Transcription CoA->Transcription Activation Target_Gene Target Gene mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation (in cytoplasm) Retinoic_Acid_Nucleus->RAR_RXR_Heterodimer Binding

Caption: General signaling pathway of Retinoic Acid Receptors (RARs).

R-SAT Experimental Workflow

The following diagram provides a simplified, logical workflow for the R-SAT assay used in the discovery of this compound.

RSAT_Workflow Start Start Cell_Culture 1. Culture Mammalian Cells (e.g., NIH3T3) Start->Cell_Culture Transfection 2. Transiently Transfect Cells with specific RAR subtype (α, β, or γ) Cell_Culture->Transfection Plating 3. Plate Transfected Cells into multi-well plates Transfection->Plating Compound_Addition 4. Add this compound (or other test compounds) at varying concentrations Plating->Compound_Addition Incubation 5. Incubate for several days Compound_Addition->Incubation Proliferation 6. Agonist-induced Cell Proliferation Incubation->Proliferation Quantification 7. Quantify Cell Growth (e.g., fluorescence/luminescence) Proliferation->Quantification Data_Analysis 8. Analyze Data and Determine pEC50 values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Simplified workflow of the R-SAT assay.

Conclusion

This compound is a valuable research tool for investigating the specific roles of RARβ2 in various physiological and pathological processes. Its high selectivity, as demonstrated by functional assays, makes it a more precise probe compared to pan-RAR agonists. The data presented in this guide, derived from the R-SAT methodology, clearly establishes the preferential activity of this compound for the RARβ2 subtype. Further research to elucidate its binding kinetics and in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. It is important to note that while this compound shows strong functional selectivity, comprehensive binding affinity data and detailed in vivo pharmacokinetic profiles are not extensively documented in publicly available literature.

References

AC-55649: A Potent and Isoform-Selective RARβ2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic organic compound identified as a potent and highly isoform-selective agonist for the human retinoic acid receptor beta 2 (RARβ2).[1][2] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in the regulation of gene expression involved in cellular differentiation, proliferation, and apoptosis. The selective activation of RARβ2 by this compound, with over 100-fold selectivity against other retinoid receptors, makes it a valuable pharmacological tool for investigating the specific biological functions of this receptor isoform and a promising starting point for the development of novel therapeutics.[1][3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound, chemically known as 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid, is a lipophilic molecule with the following properties:

PropertyValueReference
CAS Number 59662-49-6[1][4]
Molecular Formula C21H26O2[4]
Molecular Weight 310.44 g/mol [4]
Purity ≥98%[4]
Appearance Solid[5]
Solubility Soluble in DMSO[6]

Biological Activity and Data Presentation

This compound demonstrates high potency and selectivity as an agonist for the RARβ2 isoform. Its biological activity has been characterized in various in vitro assays, with key quantitative data summarized below.

Table 1: Potency (pEC50) of this compound at Retinoic Acid Receptor Isoforms
Receptor IsoformpEC50
RARβ2 6.9
RARβ1 5.7
RARα 5.6
Data sourced from R&D Systems and APExBIO.[1][2]
Table 2: In Vitro Efficacy of this compound
Cell LineAssayEffect
MCF-7 (Human Breast Cancer) Proliferation AssayInhibition of cell proliferation
As cited in multiple sources.[1][2]

Signaling Pathway

This compound, as an RARβ2 agonist, modulates gene transcription through the canonical retinoic acid signaling pathway. Upon binding to the ligand-binding domain of RARβ2, the receptor undergoes a conformational change. This leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RARβ2 then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.

RAR_Signaling_Pathway cluster_nucleus Nucleus AC55649 This compound RARb2 RARβ2 AC55649->RARb2 Binding CoR Co-repressor Complex RARb2->CoR Dissociation CoA Co-activator Complex RARb2->CoA Recruitment RARE RARE RARb2->RARE Heterodimerization and Binding RXR RXR RXR->RARE Heterodimerization and Binding TargetGene Target Gene Transcription RARE->TargetGene Activation Reporter_Assay_Workflow start Start culture Culture HEK293T Cells start->culture transfect Co-transfect with RAR expression vector and RARE-luciferase reporter culture->transfect treat Treat with this compound or ATRA (24h) transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (pEC50) measure->analyze end End analyze->end Proliferation_Assay_Workflow start Start seed Seed MCF-7 Cells start->seed treat Treat with this compound (48-72h) seed->treat label Label with [3H]-Thymidine (4-6h) treat->label harvest Harvest Cells and Precipitate DNA label->harvest quantify Quantify Radioactivity harvest->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end

References

The Discovery of AC-55649: A Potent and Isoform-Selective RARβ2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role in a multitude of physiological processes, including cell growth, differentiation, and apoptosis. The RAR family consists of three main isotypes: RARα, RARβ, and RARγ. Due to their involvement in various pathological conditions, RARs have emerged as significant therapeutic targets. The development of isoform-selective RAR modulators is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This technical guide details the discovery of AC-55649 (4'-Octyl-4-biphenylcarboxylic acid) as a potent and highly selective agonist for the human retinoic acid receptor β2 (RARβ2).

Discovery and Screening

This compound was identified from a high-throughput screening campaign of a large chemical library. The primary screening assay employed was a functional, intact cell-based assay designed to identify compounds that specifically activate the human RARβ2 isoform.

High-Throughput Screening Workflow

The following diagram illustrates the general workflow for the high-throughput screening process that led to the identification of this compound.

HTS_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Confirmation and Profiling Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen 160,000 compounds Hit Identification Hit Identification Primary Screen->Hit Identification RARβ2 active compounds Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Confirmed Hits Selectivity Profiling Selectivity Profiling Dose-Response Analysis->Selectivity Profiling Potent Agonists Lead Candidate This compound Selectivity Profiling->Lead Candidate Selective Agonists Synthesis_Workflow 4-bromobenzoic acid 4-bromobenzoic acid Esterification Esterification 4-bromobenzoic acid->Esterification MeOH, H+ Methyl 4-bromobenzoate Methyl 4-bromobenzoate Esterification->Methyl 4-bromobenzoate Suzuki Coupling Suzuki Coupling Methyl 4-bromobenzoate->Suzuki Coupling (4-octylphenyl)boronic acid, Pd catalyst, base Methyl 4'-octyl-4-biphenylcarboxylate Methyl 4'-octyl-4-biphenylcarboxylate Suzuki Coupling->Methyl 4'-octyl-4-biphenylcarboxylate (4-octylphenyl)boronic acid (4-octylphenyl)boronic acid Hydrolysis Hydrolysis Methyl 4'-octyl-4-biphenylcarboxylate->Hydrolysis NaOH, H2O/MeOH This compound This compound Hydrolysis->this compound RAR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus AC55649_cyto This compound AC55649_nuc This compound AC55649_cyto->AC55649_nuc Diffusion RAR_RXR RARβ2/RXR Heterodimer AC55649_nuc->RAR_RXR CoR Co-repressors RAR_RXR->CoR Dissociation RARE RARE RAR_RXR->RARE CoA Co-activators RAR_RXR->CoA Recruitment CoR->RAR_RXR Repression Gene Target Gene RARE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein mRNA->Protein Biological Response Biological Response Protein->Biological Response

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of AC-55649

Executive Summary

This compound, chemically known as 4′-Octyl-4-biphenylcarboxylic acid, is a potent and highly selective synthetic agonist for the Retinoic Acid Receptor β2 (RARβ2).[1][2][3][4] Discovered through high-throughput screening, it has become a valuable pharmacological tool for investigating the specific roles of the RARβ2 isoform in various biological processes.[1][3] Although its physicochemical properties, such as high lipophilicity and low aqueous solubility, present challenges for oral bioavailability, this compound served as a crucial lead compound in the development of optimized analogues with improved drug-like properties, such as AC-261066.[1][2][3][4][5][6] This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

Mechanism of Action: RARβ2 Signaling

The biological effects of retinoids are mediated by nuclear retinoic acid receptors (RARs), which exist as three isotypes: α, β, and γ.[1][5][6] These receptors function as ligand-activated transcription factors.[6] In the absence of a ligand, RARs form a heterodimer with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][5] This complex recruits co-repressor proteins, leading to the inhibition of gene transcription.

This compound acts as a selective agonist for the RARβ2 isoform.[7] Upon binding to the Ligand Binding Domain (LBD) of RARβ, this compound induces a conformational change in the receptor. This change leads to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The complete RARβ/RXR-ligand-co-activator complex then initiates the transcription of target genes involved in cellular processes like differentiation, proliferation, and apoptosis.[1][5]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State AC55649 This compound AC55649_nuc This compound AC55649->AC55649_nuc Translocates RAR_RXR_inactive RARβ / RXR CoR Co-Repressor Complex RAR_RXR_inactive->CoR recruits RARE_inactive RARE (Target Gene) CoR->RARE_inactive binds & represses Repression Transcription Repressed RARE_inactive->Repression RAR_RXR_active This compound / RARβ / RXR CoA Co-Activator Complex RAR_RXR_active->CoA recruits RARE_active RARE (Target Gene) CoA->RARE_active binds & activates Transcription Gene Transcription RARE_active->Transcription AC55649_nuc->RAR_RXR_active binds & activates

Caption: this compound RARβ2 signaling pathway.

Quantitative Biological & Physicochemical Data

This compound was identified as a highly selective RARβ2 agonist with distinct physicochemical properties. The following tables summarize the key quantitative data reported in the literature.

Table 1: Receptor Activation Potency and Efficacy

Receptor Isoform Agonist Potency (pEC₅₀) Efficacy (%) Selectivity vs. RARβ2
RARβ2 6.9 92% -
RARβ1 5.7 N/A ~16-fold
RARα 5.6 N/A ~20-fold
RARγ < 5.0 N/A >100-fold

Data sourced from studies utilizing functional mammalian cell-based assays.[1][3][7]

Table 2: Physicochemical Properties

Property Value
Chemical Name 4′-Octyl-4-biphenylcarboxylic acid
Log P 7.7
Aqueous Solubility < 0.001 mg/mL

These properties highlight the compound's high lipophilicity and poor solubility.[1][3]

Experimental Protocols

The discovery and characterization of this compound relied on specific in vitro assays designed to measure retinoid receptor activation.

Discovery via High-Throughput Screening (HTS)

This compound was identified by screening a library of 160,000 small molecules against the human RARβ2 receptor.[1][3] The primary assay used was a functional, intact cell-based Retinoid-SAT (R-SAT) assay.

Methodology: Cell-Based RARE Reporter Gene Assay

  • Cell Line: A mammalian cell line (e.g., C3H10T1/2 or HeLa) is stably transfected with two genetic constructs:

    • An expression vector for the specific human retinoic acid receptor isoform (e.g., RARβ2).[8][9]

    • A reporter construct containing a luciferase or chloramphenicol (B1208) acetyltransferase (CAT) gene under the transcriptional control of a promoter containing multiple Retinoic Acid Response Elements (RAREs).[8][9]

  • Compound Treatment: The engineered cells are plated in microtiter plates and treated with compounds from the chemical library at various concentrations.

  • Incubation: Cells are incubated for a sufficient period (e.g., 8-24 hours) to allow for compound uptake, receptor binding, and reporter gene transcription and translation.[3]

  • Signal Detection: A substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added to the cells. The resulting luminescence, which is directly proportional to the level of RARE-mediated gene transcription, is measured using a luminometer.

  • Data Analysis: The activity of each compound is determined by quantifying the reporter signal relative to controls. Potency (EC₅₀) and efficacy (Emax) are calculated from concentration-response curves.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Hit Identification plate_cells Plate RARE-Luciferase Reporter Cells add_compounds Add 160,000 Library Compounds (this compound) plate_cells->add_compounds incubate Incubate Cells add_compounds->incubate add_substrate Add Luciferase Substrate incubate->add_substrate read_plate Measure Luminescence add_substrate->read_plate analyze_data Analyze Data & Identify 'Hits' read_plate->analyze_data hit_compound Hit: this compound (RARβ2 Agonist) analyze_data->hit_compound

Caption: HTS workflow for the discovery of this compound.

Summary of Biological Activities

While much of the in-depth in vivo work has been conducted on its more soluble successor, AC-261066, studies indicate that this compound exhibits similar biological effects due to its shared mechanism as a selective RARβ2 agonist.

  • Anti-Diabetic and Anti-Steatosis Effects: In mouse models of insulin (B600854) resistance and obesity, RARβ2 agonists, including this compound, have been shown to mitigate hyperglycemia and reduce ectopic lipid accumulation in the liver, kidney, pancreas, and muscle.[3] This is achieved through the modulation of genes involved in lipogenesis and mitochondrial fatty acid oxidation.[3]

  • Neurite Outgrowth: RARβ signaling is required for retinoid-mediated neurite outgrowth of neurons.[1] Selective RARβ agonists can initiate axonal outgrowth in models of nerve injury, suggesting a potential therapeutic role in nerve regeneration.[1]

  • Stem Cell Differentiation: this compound has been used as a tool compound to study the influence of RARβ activation on the repopulation potential of stem cells.[3]

Structure-Activity Relationship (SAR) Insights

The initial hit, this compound (an octyl-biphenylcarboxylic acid), was part of a series of analogues where the length of the alkyl chain was varied. This exploration revealed key SAR insights:

  • Alkyl chains with three or fewer carbons showed no activity.

  • Increasing the chain length from butyl to hexyl resulted in potent but not fully efficacious compounds.

  • Full agonist activity was achieved with octyl (this compound) and nonyl side chains, demonstrating the importance of this lipophilic tail for receptor activation.[2]

These findings guided the subsequent "hit-to-lead" optimization that transformed the lipophilic and poorly soluble this compound into the more potent and orally available compound, AC-261066, which retained RARβ2 selectivity.[2][3][4]

Conclusion

This compound is a foundational tool compound in the study of retinoid signaling. Its high selectivity for the RARβ2 isoform has enabled researchers to dissect the specific functions of this receptor from the more ubiquitously expressed RARα and RARγ isoforms. While its therapeutic potential is limited by its physicochemical properties, the quantitative data and biological activities associated with this compound have paved the way for the development of second-generation RARβ2 agonists with improved clinical prospects. It remains a critical reference compound for in vitro studies of the retinoid pathway.[10]

References

In Vitro Profile of AC-55649: A Potent and Selective RARβ2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic small molecule that has been identified as a potent and highly selective agonist for the human retinoic acid receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily.[1][2] Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, play a crucial role in regulating gene expression involved in various biological processes, including cell growth, differentiation, and apoptosis.[3] The isoform selectivity of this compound for RARβ2 makes it a valuable pharmacological tool for investigating the specific functions of this receptor subtype and a potential starting point for the development of targeted therapeutics with improved side-effect profiles compared to non-selective retinoids. This guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its pharmacological activity, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: The Retinoic Acid Signaling Pathway

This compound exerts its effects through the canonical retinoic acid signaling pathway. As an agonist, it binds to the ligand-binding domain of the RARβ2. This binding event induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RARβ2 then forms a heterodimer with the retinoid X receptor (RXR). This RARβ2/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. The binding of the heterodimer to RAREs, along with the recruited co-activators, initiates the transcription of these genes, ultimately leading to the observed physiological effects.

Retinoic Acid Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound RARb2_inactive RARβ2 (inactive) + Co-repressors AC55649->RARb2_inactive Binds to LBD RARb2_active RARβ2 (active) RARb2_inactive->RARb2_active Conformational Change (Co-repressor release) RXR_inactive RXR (inactive) RXR_active RXR RXR_inactive->RXR_active Heterodimer RARβ2/RXR Heterodimer RARb2_active->Heterodimer RXR_active->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Binds to DNA mRNA mRNA Heterodimer->mRNA Initiates Transcription Gene Target Gene Coactivators Co-activators Coactivators->Heterodimer Recruitment Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The in vitro activity of this compound has been quantified in various functional assays. The data highlights its high potency and selectivity for RARβ2.

Parameter This compound Reference Compounds Assay Type
pEC50 (RARβ2) 6.9-Transcriptional Activation Assay
Efficacy (RARβ2) 92%-Transcriptional Activation Assay
pEC50 (RARβ1) 5.7-Transcriptional Activation Assay
pEC50 (RARα) 5.6-Transcriptional Activation Assay
Selectivity (RARβ2 vs RARα/γ) >100-fold-Transcriptional Activation Assay
Selectivity (RARβ2 vs RXRs) >100-fold-Transcriptional Activation Assay
Aqueous Solubility <0.001 mg/mL-Physicochemical Analysis
LogP 7.7-Physicochemical Analysis

Experimental Protocols

The primary method for characterizing the in vitro activity of this compound is a functional, cell-based transcriptional activation assay, often referred to as a reporter gene assay.

RARβ2 Transcriptional Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the RARβ2 receptor and drive the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy of this compound as an RARβ2 agonist.

Materials:

  • Cell Line: Mammalian cells (e.g., HEK293, CHO, or HeLa) engineered to constitutively express human RARβ2.[4][5]

  • Reporter Plasmid: A plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).[4][5][6]

  • Transfection Reagent: A suitable reagent for transiently or stably transfecting the cells with the reporter plasmid.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Reference Agonist: A known pan-RAR agonist like all-trans-retinoic acid (ATRA).

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

  • Assay Plates: 96-well or 384-well white, opaque plates for luminescence assays.

  • Luminometer: An instrument to measure the light output from the luciferase reaction.

Experimental Workflow:

Reporter Gene Assay Workflow cluster_prep Day 1: Cell Seeding and Treatment cluster_assay Day 2: Lysis and Signal Detection cluster_analysis Data Analysis Cell_Culture 1. Culture RARβ2-expressing cells Cell_Seeding 2. Seed cells into assay plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Treatment 4. Add compound dilutions to cells Compound_Prep->Treatment Incubation 5. Incubate for 18-24 hours Treatment->Incubation Lysis 6. Lyse cells to release cellular contents Incubation->Lysis Substrate_Add 7. Add luciferase substrate Lysis->Substrate_Add Luminescence 8. Measure luminescence Substrate_Add->Luminescence Data_Plot 9. Plot luminescence vs. log[concentration] Luminescence->Data_Plot EC50_Calc 10. Calculate pEC50 and efficacy Data_Plot->EC50_Calc

Figure 2: Workflow for a typical RARβ2 reporter gene assay.

Detailed Procedure:

  • Cell Culture and Seeding: The engineered mammalian cells are cultured under standard conditions. On the day of the assay, cells are harvested, counted, and seeded into the wells of the assay plate at a predetermined density.

  • Compound Preparation and Treatment: this compound is serially diluted in the appropriate cell culture medium to generate a range of concentrations. The diluted compound is then added to the corresponding wells of the assay plate containing the cells. Control wells receive vehicle only (e.g., DMSO) or a reference agonist.

  • Incubation: The plates are incubated for a period of 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Signal Detection: After incubation, the cell culture medium is removed, and a lysis buffer is added to each well to break open the cells and release the luciferase enzyme. Following a short incubation, a substrate solution containing luciferin (B1168401) is added. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light.

  • Data Acquisition and Analysis: The luminescence from each well is measured using a luminometer. The data are then plotted as luminescence intensity versus the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration at which 50% of the maximal response is observed), which is then converted to the pEC50 (-logEC50). Efficacy is typically expressed as the percentage of the maximal response induced by a reference agonist.

Selectivity Assays: To determine the isoform selectivity of this compound, the same transcriptional activation assay is performed in parallel using cell lines that are engineered to express other RAR subtypes (RARα, RARγ) or RXR subtypes.[2] The pEC50 values obtained for each receptor subtype are then compared to calculate the selectivity ratio.

Conclusion

The in vitro data for this compound clearly demonstrate its profile as a potent and highly selective agonist for the RARβ2 receptor. The use of functional cell-based reporter gene assays has been instrumental in elucidating its pharmacological properties. This selectivity makes this compound an invaluable tool for dissecting the specific roles of RARβ2 in health and disease and provides a strong rationale for its further investigation as a potential therapeutic agent. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

AC-55649 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of AC-55649, a selective agonist of the Retinoic Acid Receptor β2 (RARβ2). The document outlines the core methodologies, quantitative data, and signaling pathways involved in the characterization of this compound.

Introduction to this compound

This compound is a synthetic small molecule identified as a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a member of the nuclear receptor superfamily.[1] Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] this compound was discovered through high-throughput screening of a large compound library and has demonstrated potential therapeutic applications, particularly in metabolic diseases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and physicochemical properties.

Parameter Value Assay Type Reference
pEC50 (RARβ2) 6.9R-SAT Assay[1]
Selectivity >100-fold vs RARα, RARγ, RXRα, RXRβ, RXRγCellular Assays[1]
Lipophilicity (LogP) 7.7Calculated[1]
Aqueous Solubility <0.001 mg/mLExperimental[1]

Table 1: In Vitro Activity and Physicochemical Properties of this compound.

Experimental Protocols

Detailed methodologies for the key experiments involved in the target validation of this compound are provided below. These protocols are based on established techniques in the field.

Retinoid Screening and Testing (R-SAT) Assay

This functional, cell-based assay was utilized for the initial high-throughput screening to identify RARβ2 agonists.

Principle: The R-SAT assay relies on a reporter gene, typically luciferase or β-galactosidase, under the control of a Retinoic Acid Response Element (RARE). In the presence of an RAR agonist, the receptor is activated, binds to the RARE, and drives the expression of the reporter gene, leading to a measurable signal.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293T, CHO) is stably transfected with two plasmids:

    • An expression vector for human RARβ2.

    • A reporter plasmid containing a RARE-driven luciferase gene.

  • Cell Culture: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a serum-free medium containing various concentrations of this compound or control compounds.

    • Plates are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

    • Lysis buffer is added to the cells, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a vehicle control, and the pEC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the RARβ2 receptor.

Principle: The assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to the target receptor.

Methodology:

  • Receptor Source: Nuclear extracts or whole-cell lysates from cells overexpressing RARβ2 are used as the receptor source.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

  • Assay Procedure:

    • A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

    • The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Efficacy in a High-Fat Diet (HFD)-Induced Obesity Mouse Model

These studies assess the therapeutic potential of this compound in a relevant disease model.

Principle: The HFD-induced obese mouse model mimics many of the metabolic abnormalities observed in human type 2 diabetes and obesity. The efficacy of this compound is evaluated by its ability to reverse these metabolic derangements.

Methodology:

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin (B600854) resistance, and hyperglycemia. A control group is fed a standard chow diet.

  • Compound Administration:

    • This compound is formulated in a suitable vehicle (e.g., corn oil with 2% DMSO).

    • The compound is administered orally (e.g., via gavage) at various doses (e.g., 1-30 mg/kg) once daily for a specified duration (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitored regularly throughout the study.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

    • Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured at baseline and at the end of the study.

    • Gene Expression Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected for analysis of genes involved in lipid and glucose metabolism.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the different treatment groups.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 AC55649 CRABP CRABP AC55649->CRABP Binds RARb2 RARβ2 CRABP->RARb2 Translocates to Nucleus RXR RXR RARb2->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to Coactivators Coactivators RARE->Coactivators Recruits Target_Genes Target Gene Transcription Coactivators->Target_Genes Initiates

Caption: RARβ2 Signaling Pathway Activated by this compound.

HTS_Workflow Start Start Compound_Library 160,000 Small Molecule Library Start->Compound_Library HTS High-Throughput Screening (R-SAT Assay) Compound_Library->HTS Hit_Identification Identify Active Compounds HTS->Hit_Identification Dose_Response Dose-Response and pEC50 Determination Hit_Identification->Dose_Response Primary Hits Selectivity_Assays Selectivity Profiling (vs. other RARs/RXRs) Dose_Response->Selectivity_Assays Lead_Candidate This compound Identified Selectivity_Assays->Lead_Candidate

Caption: High-Throughput Screening Workflow for this compound Discovery.

In_Vivo_Workflow Start Start Animal_Model C57BL/6J Mice on High-Fat Diet (8-12 weeks) Start->Animal_Model Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) Animal_Model->Treatment_Groups Dosing Daily Oral Gavage (4-8 weeks) Treatment_Groups->Dosing Monitoring Monitor Body Weight, Food Intake Dosing->Monitoring Metabolic_Tests Glucose & Insulin Tolerance Tests Monitoring->Metabolic_Tests Endpoint_Analysis Endpoint Analysis: - Blood Chemistry - Tissue Gene Expression Metabolic_Tests->Endpoint_Analysis Data_Analysis Data Analysis Endpoint_Analysis->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow for this compound.

References

An In-Depth Technical Guide to AC-55649 (CAS Number: 59662-49-6): A Selective RARβ2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55649, with the CAS number 59662-49-6, is a potent and highly selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2). Chemically identified as 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid, this small molecule has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the RARβ2 isoform. Its selectivity makes it a promising candidate for therapeutic development in areas such as oncology and metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its characterization, and a summary of its biological effects, with a focus on its anti-proliferative and metabolic regulatory activities.

Chemical and Physical Properties

This compound is a biphenyl (B1667301) carboxylic acid derivative with a molecular formula of C₂₁H₂₆O₂ and a molecular weight of approximately 310.43 g/mol .[1] The presence of the octyl group contributes to its lipophilic nature.

PropertyValueReference
CAS Number 59662-49-6[1][2][3]
Synonyms 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid[4]
Molecular Formula C₂₁H₂₆O₂[1]
Molecular Weight 310.43 g/mol [1]
Purity ≥98% (HPLC)
Melting Point >167°C (decomposes)[4]
Solubility Soluble in DMSO
Appearance White to off-white solid

Mechanism of Action: Selective RARβ2 Agonism

This compound exerts its biological effects by selectively binding to and activating the Retinoic Acid Receptor Beta 2 (RARβ2), a member of the nuclear receptor superfamily.[2] Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The selectivity of this compound for RARβ2 over other RAR isoforms (RARα and RARγ) and RXRs is a key feature, minimizing off-target effects and allowing for the specific interrogation of RARβ2-mediated signaling pathways.[2]

Signaling Pathway of this compound

AC55649_Signaling cluster_nucleus Nucleus AC55649 This compound RARbeta2 RARβ2 AC55649->RARbeta2 Binds RXR RXR RARbeta2->RXR Heterodimerizes RARE RARE (Retinoic Acid Response Element) RXR->RARE CoRepressor Co-repressor Complex CoRepressor->RARE Dissociates CoActivator Co-activator Complex CoActivator->RARE Recruited TargetGenes Target Gene Transcription RARE->TargetGenes Regulates BiologicalEffects Biological Effects (e.g., Anti-proliferation, Metabolic Regulation) TargetGenes->BiologicalEffects

Caption: this compound binds to RARβ2, leading to heterodimerization with RXR and regulation of target gene transcription.

Experimental Protocols

Functional Intact Cell-Based Screening Assay for RARβ2 Agonist Identification

This protocol is based on the methodology used for the initial discovery of this compound.[5][6] It utilizes a cell line engineered to express a reporter gene under the control of a RARE.

Objective: To identify and characterize compounds that act as agonists for the human RARβ2 receptor.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for human RARβ2

  • Reporter plasmid containing a RARE-driven luciferase or β-galactosidase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds

  • Luciferase assay reagent or β-galactosidase detection kit

  • Luminometer or spectrophotometer

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the RARβ2 expression vector and the RARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: After 24 hours of transfection, plate the cells into 96-well or 384-well plates at an appropriate density.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the cell culture medium. Add the compounds to the cells and incubate for 18-24 hours.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the compound concentration to generate dose-response curves and determine the pEC₅₀ values.

MCF-7 Breast Cancer Cell Proliferation Assay

This assay is used to evaluate the anti-proliferative effects of this compound.

Objective: To determine the effect of this compound on the proliferation of MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72-96 hours.

  • Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC₅₀ value.

Experimental Workflow for In Vitro Assays

InVitro_Workflow cluster_screening RARβ2 Agonist Screening cluster_proliferation Cell Proliferation Assay Transfection Cell Transfection (HEK293, RARβ2, RARE-reporter) Plating_Screening Cell Plating Transfection->Plating_Screening Treatment_Screening Compound Treatment (this compound) Plating_Screening->Treatment_Screening ReporterAssay Reporter Gene Assay Treatment_Screening->ReporterAssay pEC50 pEC₅₀ Determination ReporterAssay->pEC50 Seeding_MCF7 MCF-7 Cell Seeding Treatment_MCF7 This compound Treatment Seeding_MCF7->Treatment_MCF7 ProliferationAssay Proliferation Assessment (MTT/WST-1) Treatment_MCF7->ProliferationAssay IC50 IC₅₀ Determination ProliferationAssay->IC50

Caption: Workflow for identifying RARβ2 agonists and assessing their anti-proliferative effects.

Biological Activity and Quantitative Data

In Vitro Activity

This compound demonstrates high potency and selectivity for the RARβ2 receptor.

Receptor IsoformpEC₅₀Selectivity (fold vs RARβ2)Reference
RARβ2 6.9-[2]
RARβ1 5.7~16[2]
RARα 5.6~20[2]
Other Retinoid Receptors (RXR) ->100[2]

In cancer cell lines, this compound has been shown to inhibit proliferation. For example, it inhibits the growth of the MCF-7 breast cancer cell line.[2]

In Vivo Activity: Metabolic Regulation

Studies in animal models of obesity and diabetes have shown that this compound can ameliorate metabolic dysregulation. In high-fat diet (HFD)-induced obese mice, this compound has been observed to mitigate hepatic steatosis (fatty liver).

ParameterAnimal ModelTreatment DetailsOutcomeReference
Hepatic Steatosis High-fat diet-induced obese mice-Reduced lipid accumulation in the liver
Gene Expression (Liver) High-fat diet-induced obese mice-Downregulation of lipogenic genes (e.g., SREBP-1c, FASN); Upregulation of fatty acid oxidation genes (e.g., CPT1α)
Glucose Homeostasis Genetically obese (ob/ob) mice-Improved glucose tolerance
Body Weight High-fat diet-induced obese mice-Potential for reduction in body weight gain

Conclusion

This compound is a valuable and highly selective research tool for elucidating the functions of the RARβ2 receptor. Its potent agonist activity and favorable in vitro and in vivo profiles in models of cancer and metabolic disease highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties and therapeutic applications of this compound. Further studies are warranted to fully delineate its mechanism of action and to explore its efficacy and safety in more complex disease models.

References

Methodological & Application

Application Notes and Protocols for AC-55649 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a potent and highly selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] RARβ2 is considered a tumor suppressor, and its expression is often downregulated in various cancers.[3][4] Activation of RARβ2 by agonists like this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for therapeutic development.[2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and the cell cycle.

Mechanism of Action

This compound functions by binding to the ligand-binding domain of the RARβ2 receptor. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activators and the dissociation of co-repressors. The activated RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of a host of genes involved in critical cellular processes.[3][5] The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway has been identified as a negative regulator of RARβ2 expression, and its activation can lead to resistance to retinoid treatment.[1][4]

Data Presentation

Table 1: Effect of ATRA on Apoptosis Induction in Cholangiocarcinoma Cell Lines

Cell LineTreatment Concentration (µM)Incubation Time (h)Percentage of Apoptotic Cells (%)
KKU-1001.254822
KKU-1002.504838
KKU-213B1.254822
KKU-213B2.504841

Data adapted from a study on ATRA-induced apoptosis.[6]

Table 2: Representative Cell Cycle Arrest Data for a Generic Compound in a Cancer Cell Line

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)453520
Compound X (10 µM)652015

This table presents hypothetical data to illustrate the expected outcome of a compound inducing G1 cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.[7]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Mandatory Visualization

RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound RAR_cyto RARβ2 AC55649->RAR_cyto Binds RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc RAR_nuc RARβ2 RAR_cyto->RAR_nuc RARE RARE RAR_nuc->RARE Heterodimerizes with RXR and binds to RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates CoR Co-repressors CoR->RARE Dissociation CoA Co-activators CoA->RARE Recruitment Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start cell_culture Seed and culture target cells start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment harvest Harvest cells treatment->harvest analysis Perform downstream assays harvest->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability apoptosis Apoptosis Assay (e.g., Annexin V) analysis->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI staining) analysis->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound.

References

Application Notes and Protocols for AC-55649 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a highly selective agonist for the Retinoic Acid Receptor-β2 (RARβ2), a nuclear receptor involved in the regulation of gene expression.[1][2][3] Retinoid signaling pathways are crucial for various biological processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of these pathways has been implicated in several diseases. As a selective RARβ2 agonist, this compound and its more potent, orally available analog, AC-261066, have been investigated in preclinical mouse models for their therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1] These compounds have been shown to mitigate lipid accumulation, reduce hyperglycemia, and decrease inflammation in these models.[1][4]

This document provides detailed application notes and protocols for the use of RARβ2 agonists in mouse models, with a focus on the available data for AC-261066, a compound developed from this compound with improved potency and bioavailability.[2] The information provided herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these compounds.

Data Presentation

While specific dosage data for this compound in mouse models is limited in the public domain, studies on its more potent successor, AC-261066, provide valuable insights into effective concentrations and administration routes. The following table summarizes the quantitative data from key studies using AC-261066 in mouse models of metabolic disease. Researchers should consider that dosages for this compound may need to be adjusted to account for its lower potency and solubility.[1]

Compound Mouse Model Disease Model Dosage Administration Route Treatment Duration Key Findings
AC-261066Wild-type C57BL/6High-Fat Diet (HFD)-induced NAFLD1.5 mg/100 mlIn drinking water16 weeksReduced hepatic steatosis, oxidative stress, and inflammation.[1][4]
AC-261066Wild-type C57BL/6HFD-induced Type 2 Diabetes3.0 mg/100 mlIn drinking waterNot specifiedCorrected hyperglycemia.[1]
AC-261066ob/ob and db/db miceGenetic models of obesity and T2DNot specifiedNot specified8 weeksReduced body weight, hyperglycemia, and peripheral insulin (B600854) resistance.[5]
AC-261066Wild-type C57BL/6HFD-induced Type 2 Diabetes~5.4 mg/kg body weightIn drinking water7 daysReversed hyperglycemia and insulin resistance.[5]

Signaling Pathway

This compound, as an RARβ2 agonist, functions by activating the retinoic acid signaling pathway. This pathway plays a critical role in regulating gene transcription. Upon binding of an agonist like this compound, the Retinoic Acid Receptor (RAR) forms a heterodimer with the Retinoid X Receptor (RXR). This RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their expression. This signaling cascade ultimately influences various cellular processes.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound (RARβ2 Agonist) RAR RARβ2 AC55649->RAR Binds to RAR_RXR RARβ2-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA Response Element) RAR_RXR->RARE Binds to Target_Genes Target Genes RARE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., Decreased Lipogenesis, Reduced Inflammation) Proteins->Cellular_Response Leads to

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of RARβ2 agonists to mouse models of metabolic disease.

Protocol 1: Administration of AC-261066 in Drinking Water for NAFLD Mouse Model

Objective: To evaluate the long-term efficacy of an RARβ2 agonist in a diet-induced model of non-alcoholic fatty liver disease.

Materials:

  • Wild-type C57BL/6 mice

  • High-Fat Diet (HFD; e.g., 45% or 60% kcal from fat)

  • Standard chow diet

  • AC-261066

  • Drinking water bottles

  • Analytical balance

  • Appropriate solvents for dissolving AC-261066 (if necessary, though it is often formulated for water solubility)

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (e.g., 6-8 weeks old) to the housing facility for at least one week before the start of the experiment.

  • Diet Induction: Divide mice into experimental groups (e.g., chow diet, HFD, HFD + AC-261066). Feed the HFD groups the high-fat diet for a specified period (e.g., 16 weeks) to induce NAFLD. The chow group receives the standard diet.

  • Drug Preparation and Administration:

    • Prepare a stock solution of AC-261066.

    • For the treatment group, dissolve AC-261066 in the drinking water at the desired concentration (e.g., 1.5 mg/100 ml).

    • Provide the medicated water to the treatment group ad libitum.

    • The control HFD group and the chow group receive regular drinking water.

    • Prepare fresh medicated water regularly (e.g., twice a week) to ensure stability and accurate dosing.

  • Monitoring: Monitor body weight, food, and water intake weekly.

  • Endpoint Analysis: At the end of the treatment period (e.g., 16 weeks), euthanize the mice and collect blood and tissues (e.g., liver) for analysis.

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis, Sirius Red for fibrosis).

    • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and subsequent qPCR analysis of genes involved in lipid metabolism and inflammation.

    • Biochemical Analysis: Analyze plasma for markers of liver damage (e.g., ALT, AST) and metabolic parameters (e.g., glucose, insulin, triglycerides).

Protocol 2: Acute Oral Gavage Administration of an RARβ2 Agonist

Objective: To assess the acute effects of an RARβ2 agonist on metabolic parameters.

Materials:

  • Mice with induced metabolic phenotype (e.g., HFD-fed)

  • RARβ2 agonist (e.g., AC-261066 or a formulation of this compound)

  • Vehicle control (e.g., corn oil, sterile water with appropriate solubilizing agents)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure consistent absorption.

  • Dose Preparation: Prepare the dosing solution of the RARβ2 agonist in the chosen vehicle at the desired concentration to achieve the target dose in a specific volume (e.g., 5-10 ml/kg body weight).

  • Administration:

    • Weigh each mouse to calculate the exact volume to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Administer the vehicle alone to the control group.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress.

  • Data Collection: Collect blood samples at specific time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) to measure parameters like blood glucose and plasma insulin levels. A glucose tolerance test (GTT) or insulin tolerance test (ITT) can be performed following the agonist administration to assess its impact on glucose homeostasis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of an RARβ2 agonist in a mouse model of metabolic disease.

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation diet_induction Disease Induction (e.g., High-Fat Diet) acclimation->diet_induction grouping Randomization into Treatment Groups diet_induction->grouping treatment Treatment Administration (e.g., Medicated Water, Oral Gavage) grouping->treatment monitoring In-life Monitoring (Body Weight, Food/Water Intake) treatment->monitoring endpoint Endpoint Data Collection (Blood, Tissues) monitoring->endpoint analysis Sample Analysis (Histology, qPCR, Biochemistry) endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for AC-55649 in NAFLD Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, histologically characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. AC-55649 is a selective agonist for the retinoic acid receptor beta 2 (RARβ2), a nuclear receptor that plays a crucial role in regulating lipid metabolism and cellular differentiation. Research has demonstrated that activation of RARβ2 signaling can mitigate the pathological features of NAFLD, making this compound and its more potent, orally available analog, AC261066, valuable research tools for investigating the therapeutic potential of targeting this pathway.

These application notes provide a comprehensive overview of the use of this compound and AC261066 in preclinical NAFLD research models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound is a highly isoform-selective agonist for the human RARβ2 receptor.[1] Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. In the context of NAFLD, activation of RARβ2 signaling in hepatocytes and hepatic stellate cells (HSCs) leads to:

  • Reduced Lipogenesis: Downregulation of key lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to decreased expression of enzymes involved in fatty acid synthesis, like Fatty Acid Synthase (FASN).[2][3]

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1α (CPT1α).[3]

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: Attenuation of the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts, a key event in the progression of liver fibrosis. This is partly achieved by antagonizing the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β).

  • Reduced Inflammation: Decreased expression of pro-inflammatory mediators in the liver, including Tumor Necrosis Factor-alpha (TNFα), Interleukin 1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[4]

Data Presentation: Quantitative Effects in NAFLD Models

The following tables summarize the quantitative effects of the RARβ2 agonist AC261066, a more potent and orally available analog of this compound, in preclinical models of NAFLD.

Table 1: Effects of AC261066 on Hepatic Lipid Metabolism and Inflammation in High-Fat Diet (HFD)-Induced NAFLD Mouse Model

ParameterHFD ControlHFD + AC261066Fold Change/ReductionReference
Hepatic Triglycerides ~4-fold increase vs. Chow<1-fold increase vs. ChowSignificant reduction[5]
Hepatic F4/80 Protein (Macrophage Marker) 16-fold increase vs. Chow2.7-fold increase vs. Chow~83% reduction vs. HFD[5]
Hepatic MCP-1 mRNA Increased vs. ChowReduced vs. HFDSignificant reduction[4]
Hepatic TNFα mRNA Increased vs. ChowReduced vs. HFDSignificant reduction[4]
Hepatic IL-1β mRNA Increased vs. ChowReduced vs. HFDSignificant reduction[4]
Hepatic IL-6 mRNA Increased vs. ChowReduced vs. HFDSignificant reduction[6]
Hepatic TGF-β1 mRNA ~4-fold increase vs. ChowReduced vs. HFDSignificant reduction[6]
Hepatic α-SMA mRNA (HSC activation marker) ~3-fold increase vs. ChowReduced vs. HFDSignificant reduction[6]

Table 2: Effects of AC261066 on Gene Expression in Livers of HFD-Fed Mice

GeneFunctionEffect of HFDEffect of HFD + AC261066Reference
FASN (Fatty Acid Synthase) LipogenesisIncreasedDecreased[7]
SREBP-1c (Srebf1) Lipogenesis (Transcription Factor)IncreasedDecreased[7]
CPT1α (Carnitine Palmitoyltransferase 1α) Fatty Acid OxidationDecreasedIncreased[8]
PPARγ (Peroxisome Proliferator-Activated Receptor gamma) Lipogenesis (Transcription Factor)IncreasedDecreased[7]
CD36 Fatty Acid UptakeIncreasedDecreased[2]

Table 3: Effects of AC261066 in an In Vitro Model of Hepatocyte Lipotoxicity

Cell LineTreatmentParameterObservationReference
Primary Human HepatocytesOleic & Palmitic Acid (OP)Cell Viability (Trypan Blue)Decreased[5]
Primary Human HepatocytesOP + AC261066 (4.5µM)Cell Viability (Trypan Blue)Viability restored to control levels[5]
Primary Human HepatocytesOleic & Palmitic Acid (OP)CYP2E1 mRNA (Liver Injury Marker)1.7-fold increase vs. vehicle[5]
Primary Human HepatocytesOP + AC261066 (4.5µM)CYP2E1 mRNA (Liver Injury Marker)0.8-fold decrease vs. OP[5]
AML12 (murine hepatocytes)Palmitate + FructoseLipid Droplet Formation>10-fold increase[7]
AML12 (murine hepatocytes)Palmitate + Fructose + AC261066Lipid Droplet FormationReduced lipid accumulation[7]
HepG2 (human hepatocyte line)PalmitateLipid AccumulationIncreased[7]
HepG2 (human hepatocyte line)Palmitate + AC261066 (2µM) for 72hLipid AccumulationAttenuated[7]
HepG2 RARβ KOPalmitate + AC261066 (2µM) for 72hLipid AccumulationNo effect[7]

Experimental Protocols

In Vivo High-Fat Diet (HFD) Induced NAFLD Mouse Model

Objective: To induce NAFLD in mice and assess the therapeutic efficacy of this compound or its analogs.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet (e.g., 13% kcal from fat)

  • High-fat diet (e.g., 45% or 60% kcal from fat)[5][7]

  • This compound or AC261066

  • Vehicle for compound administration (e.g., drinking water, oral gavage formulation)

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.

  • Diet Induction:

    • Divide mice into a control group (standard chow) and an experimental group (HFD).

    • Feed the respective diets for a period of 12-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[3][5]

  • Treatment:

    • After the diet induction period, divide the HFD-fed mice into a vehicle control group and a treatment group.

    • Administer this compound or AC261066 to the treatment group. Administration can be via drinking water (e.g., 1.5 mg/100 ml for AC261066) or daily oral gavage.[6]

    • Continue the HFD and treatment for an additional 4-16 weeks.[3][5]

  • Endpoint Analysis:

    • Monitor body weight and food/water intake throughout the study.

    • Perform glucose tolerance tests (GTT) to assess insulin sensitivity.[3]

    • At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.

    • Euthanize mice and harvest livers. A portion of the liver can be fixed in formalin for histological analysis (H&E and Oil Red O staining), and the remaining tissue can be snap-frozen for molecular (qRT-PCR, Western blot) and biochemical (triglyceride content) analyses.

In Vitro Hepatocyte Steatosis and Lipotoxicity Model

Objective: To model hepatic steatosis and lipotoxicity in cultured hepatocytes and evaluate the direct effects of this compound or its analogs.

Materials:

  • Primary human hepatocytes, HepG2 cells, or AML12 cells

  • Appropriate cell culture medium and supplements

  • Free fatty acids: Oleic acid and Palmitic acid (typically in a 2:1 molar ratio)

  • This compound or AC261066 dissolved in a suitable solvent (e.g., DMSO)

  • Reagents for assessing lipid accumulation (e.g., Oil Red O, BODIPY)

  • Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay)

  • Reagents for RNA and protein extraction

Procedure:

  • Cell Culture: Culture hepatocytes to the desired confluency in standard culture conditions.

  • Induction of Steatosis/Lipotoxicity:

    • Prepare a stock solution of oleic and palmitic acids complexed to bovine serum albumin (BSA).

    • Treat cells with the fatty acid mixture (e.g., 1mM final concentration of oleic and palmitic acid in a 2:1 ratio for primary human hepatocytes; 600µM palmitic acid for HepG2 cells) for 24-72 hours to induce lipid accumulation and lipotoxicity.[5][7]

  • Treatment:

    • Co-treat cells with the fatty acid mixture and various concentrations of this compound or AC261066 (e.g., 2µM - 4.5µM).[5][7] Include a vehicle control group.

  • Endpoint Analysis:

    • Lipid Accumulation: Stain cells with Oil Red O or BODIPY and quantify lipid droplets using microscopy and image analysis software.

    • Cell Viability: Assess cell viability using methods such as Trypan Blue exclusion or an MTT assay.

    • Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., FASN, SREBP1c, CPT1α), inflammation (e.g., IL-6, TNFα), and cell stress/injury (e.g., CYP2E1).

    • Protein Analysis: Extract protein and perform Western blotting to analyze the levels of key proteins.

Visualizations

Signaling Pathways and Experimental Workflows

RAR_Signaling_in_NAFLD cluster_extracellular Extracellular cluster_cell Hepatocyte / Hepatic Stellate Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lipogenesis Lipogenesis cluster_beta_oxidation β-Oxidation cluster_inflammation Inflammation cluster_fibrosis Fibrosis (in HSC) This compound This compound RARβ2_RXR RARβ2/RXR Heterodimer This compound->RARβ2_RXR Binds and activates RARβ2_RXR_Active Active RARβ2/RXR Heterodimer RARβ2_RXR->RARβ2_RXR_Active Translocates to Nucleus RARE RARE (DNA Binding Site) RARβ2_RXR_Active->RARE Binds to SREBP1c SREBP-1c RARE->SREBP1c Inhibits Transcription FASN FASN RARE->FASN Inhibits Transcription CPT1a CPT1α RARE->CPT1a Induces Transcription TNFa TNFα RARE->TNFa Inhibits Transcription IL1b IL-1β RARE->IL1b Inhibits Transcription TGFb TGF-β Signaling RARE->TGFb Inhibits Signaling SREBP1c->FASN a_SMA α-SMA TGFb->a_SMA

Caption: RARβ2 Signaling Pathway in NAFLD Pathogenesis.

HFD_Model_Workflow cluster_analysis Analysis start C57BL/6J Mice (8-10 weeks old) diet High-Fat Diet (HFD) (12-16 weeks) start->diet treatment Treatment Phase (4-16 weeks) - HFD + Vehicle - HFD + this compound/AC261066 diet->treatment analysis Endpoint Analysis treatment->analysis serum Serum Analysis (ALT, AST, Lipids) analysis->serum histo Liver Histology (H&E, Oil Red O) analysis->histo molecular Molecular & Biochemical Analysis (qRT-PCR, Western Blot, Triglycerides) analysis->molecular

Caption: Experimental Workflow for In Vivo HFD Model.

InVitro_Model_Workflow cluster_analysis Analysis start Hepatocytes in Culture (e.g., Primary, HepG2, AML12) induction Induction of Steatosis/Lipotoxicity (Oleic/Palmitic Acid, 24-72h) start->induction treatment Co-treatment - Fatty Acids + Vehicle - Fatty Acids + this compound/AC261066 induction->treatment analysis Endpoint Analysis treatment->analysis lipid Lipid Accumulation (Oil Red O, BODIPY) analysis->lipid viability Cell Viability (Trypan Blue, MTT) analysis->viability gene_expression Gene Expression (qRT-PCR) analysis->gene_expression

Caption: Experimental Workflow for In Vitro Hepatocyte Model.

References

Application Notes and Protocols for Studying Diabetes with AC-55649

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a potent and highly selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2).[1][2] Research has demonstrated its potential as a therapeutic agent for type 2 diabetes (T2D) and related metabolic disorders.[1][3][4] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in diabetes research, both in vivo and in vitro.

Mechanism of Action

This compound exerts its anti-diabetic effects by selectively activating RARβ2, a nuclear receptor that plays a crucial role in regulating gene expression involved in glucose and lipid metabolism.[1][5] Activation of RARβ2 by this compound leads to a cascade of events that ultimately improve glycemic control and reduce insulin (B600854) resistance. The proposed signaling pathway involves the modulation of genes central to lipogenesis and mitochondrial fatty acid oxidation.[1][4] This dual action helps to mitigate ectopic lipid accumulation in key metabolic tissues such as the liver, pancreas, and muscle, which is a major contributor to insulin resistance.[1] Studies have shown that the anti-diabetic effects of this compound are not primarily mediated through other nuclear receptors like PPARα.[1]

AC55649_Signaling_Pathway cluster_cell Target Cell (e.g., Hepatocyte, Myocyte) cluster_nucleus Nucleus cluster_effects Transcriptional Regulation cluster_outcomes Metabolic Outcomes AC55649 This compound RARbeta2 RARβ2 AC55649->RARbeta2 Activation RXR RXR RARbeta2->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RARbeta2->RARE Binding RXR->RARE Binding Lipogenesis_Genes Lipogenic Genes (e.g., SREBP1, FASN) RARE->Lipogenesis_Genes Downregulation FAO_Genes Fatty Acid β-Oxidation Genes (e.g., CPT1α) RARE->FAO_Genes Upregulation Reduced_Lipids Reduced Ectopic Lipid Accumulation Lipogenesis_Genes->Reduced_Lipids FAO_Genes->Reduced_Lipids Improved_IS Improved Insulin Sensitivity Reduced_Lipids->Improved_IS Improved_GC Improved Glycemic Control Improved_IS->Improved_GC

Caption: Proposed signaling pathway of this compound in metabolic regulation.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound and a similar RARβ2 agonist, AC261066, in mouse models of type 2 diabetes.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice.

ParameterControl (HFD)This compound Treated (HFD)% ChangeReference
Fasting Glucose (mg/dL)~175~125↓ 28.6%[1]
Glucose AUC (GTT)~40,000~25,000↓ 37.5%[1]
Body Weight (g)~45~45No significant change[1]

Data are approximated from graphical representations in the cited literature and represent values after 16 weeks of treatment.

Table 2: Effects of RARβ2 Agonist (AC261066) on Metabolic Parameters in Genetically Obese Diabetic Mouse Models.

Mouse ModelParameterControlAC261066 Treated% ChangeReference
ob/ob Fasting Glucose (mg/dL)~350~150↓ 57.1%[1]
Glucose AUC (GTT)~60,000~35,000↓ 41.7%[1]
Insulin AUC (ITT)~18,000~9,000↓ 50%[1]
Body Weight (g)~55~48↓ 12.7%[1]
db/db Glucose AUC (GTT)~75,000~55,000↓ 26.7%[1]
Insulin AUC (ITT)~20,000~10,000↓ 50%[1]
Body Weight (g)~50~45↓ 10%[1]

Data are approximated from graphical representations in the cited literature and represent values after 8 weeks of treatment.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-diabetic effects of this compound are provided below.

In Vivo Experiment: Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of this compound on glucose clearance in a mouse model of diabetes.

OGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting 1. Fast mice for 4-6 hours (access to water) Weighing 2. Record body weight Fasting->Weighing Baseline 3. Collect baseline blood sample (t=0 min) via tail snip for glucose measurement Weighing->Baseline Gavage 4. Administer glucose solution (2 g/kg) orally via gavage Baseline->Gavage Blood_Collection 5. Collect blood samples at 15, 30, 60, and 120 minutes post-gavage Gavage->Blood_Collection Glucose_Measurement 6. Measure blood glucose at each time point Blood_Collection->Glucose_Measurement Plotting 7. Plot blood glucose concentration vs. time Glucose_Measurement->Plotting AUC 8. Calculate the Area Under the Curve (AUC) Plotting->AUC

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Materials:

  • This compound (or vehicle control)

  • Diabetic mouse model (e.g., C57BL/6J on a high-fat diet, ob/ob, or db/db mice)

  • Glucose (D-glucose)

  • Sterile saline or water for injection

  • Oral gavage needles

  • Glucometer and test strips

  • Restraining device for mice

  • Heparinized capillary tubes (optional, for plasma collection)

  • Microcentrifuge tubes

Procedure:

  • Animal Preparation and Dosing:

    • House mice under standard conditions with a 12-hour light/dark cycle.

    • Administer this compound or vehicle control to the mice for the desired treatment period (e.g., daily oral gavage for 8-16 weeks).[1] The dosage and administration route should be optimized based on preliminary studies.

  • Fasting:

    • On the day of the experiment, fast the mice for 4-6 hours with free access to water.[6]

  • Baseline Blood Glucose:

    • Record the body weight of each mouse.

    • Obtain a baseline blood sample (t=0) by snipping the tail tip.

    • Measure the blood glucose concentration using a glucometer.

  • Glucose Administration:

    • Prepare a 20% (w/v) D-glucose solution in sterile water.

    • Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.[7]

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples from the tail at 15, 30, 60, and 120 minutes after the glucose gavage.[6]

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

In Vivo Experiment: Insulin Tolerance Test (ITT)

This protocol assesses insulin sensitivity by measuring the response to an exogenous insulin challenge.

Materials:

  • This compound (or vehicle control)

  • Diabetic mouse model

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • Insulin syringes

  • Glucometer and test strips

  • Restraining device for mice

Procedure:

  • Animal Preparation and Dosing:

    • Follow the same procedure as for the OGTT.

  • Fasting:

    • Fast the mice for 4-6 hours with free access to water.[8]

  • Baseline Blood Glucose:

    • Record the body weight of each mouse.

    • Obtain a baseline blood sample (t=0) from the tail and measure blood glucose.

  • Insulin Administration:

    • Prepare an insulin solution in sterile saline. A typical dose is 0.75 U/kg body weight for diet-induced obese mice.[9] The optimal dose may vary depending on the mouse model and severity of insulin resistance.

    • Administer the insulin via intraperitoneal (IP) injection.[8]

  • Blood Sampling and Glucose Measurement:

    • Collect blood samples from the tail at 15, 30, 60, and 90 minutes after the insulin injection.[10]

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group, often expressed as a percentage of the baseline glucose level.

    • Calculate the AUC to quantify the insulin-induced glucose lowering.

In Vitro Experiment: Glucose Uptake Assay in Adipocytes

This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_measurement Measurement Seeding 1. Seed and differentiate 3T3-L1 preadipocytes Starvation 2. Serum starve differentiated adipocytes Seeding->Starvation Treatment 3. Treat cells with this compound or vehicle Starvation->Treatment Insulin_Stim 4. Stimulate with insulin (or basal control) Treatment->Insulin_Stim Deoxyglucose 5. Add 2-deoxy-[3H]-glucose Insulin_Stim->Deoxyglucose Incubation 6. Incubate for a defined period Deoxyglucose->Incubation Lysis 7. Wash and lyse cells Incubation->Lysis Scintillation 8. Measure radioactivity using a scintillation counter Lysis->Scintillation Protein_Assay 9. Perform a protein assay for normalization Lysis->Protein_Assay

Caption: Workflow for an in vitro glucose uptake assay in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other relevant cell line)

  • This compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-[³H]-glucose or a non-radioactive glucose uptake assay kit

  • Phloretin (glucose transport inhibitor, for determining non-specific uptake)

  • Cell lysis buffer

  • Scintillation counter and vials (if using radiolabeled glucose)

  • Protein assay reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

    • Treat the differentiated adipocytes with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).

  • Glucose Starvation:

    • Wash the cells twice with serum-free medium.

    • Incubate the cells in serum-free medium for 2-4 hours to induce a basal state.

  • Insulin Stimulation:

    • Wash the cells with KRH buffer.

    • Incubate the cells in KRH buffer with or without a stimulating concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-deoxy-[³H]-glucose to each well and incubate for 5-10 minutes.

    • To determine non-specific uptake, include wells treated with a glucose transport inhibitor like phloretin.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Measurement and Normalization:

    • Transfer the cell lysates to scintillation vials and measure the radioactivity.

    • Use a portion of the lysate to determine the total protein concentration for normalization of the glucose uptake data.

  • Data Analysis:

    • Subtract the non-specific uptake from all values.

    • Express the data as counts per minute (CPM) per milligram of protein or as a fold change over the basal (unstimulated) condition.

In Vitro Experiment: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol is used to assess the direct effect of this compound on the function of pancreatic beta-cells.

Materials:

  • Isolated pancreatic islets (from mice or other species)

  • This compound

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA

  • Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)

  • Collagenase for islet isolation

  • Ficoll gradient (or similar) for islet purification

  • Insulin ELISA kit

Procedure:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice using collagenase digestion followed by purification on a density gradient.[11]

    • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per tube).

    • Pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal secretion rate.[11]

  • Treatment and Stimulation:

    • During the pre-incubation or stimulation phase, include this compound at the desired concentrations.

    • After pre-incubation, replace the buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without this compound.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Insulin Measurement:

    • At the end of the incubation, collect the supernatant (which contains the secreted insulin).

    • Lyse the islets to measure the total insulin content.

    • Quantify the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.

  • Data Analysis:

    • Express the secreted insulin as a percentage of the total insulin content or as the stimulation index (insulin secretion at high glucose divided by secretion at low glucose).

    • Compare the results between the this compound-treated and control groups.

Conclusion

This compound is a valuable research tool for investigating the role of RARβ2 in diabetes and metabolic diseases. The protocols outlined in these application notes provide a framework for conducting robust in vivo and in vitro experiments to further elucidate the therapeutic potential of this compound and the underlying molecular mechanisms. Careful experimental design and adherence to standardized protocols are essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: AC-55649 and MCF-7 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a synthetic organic compound that acts as a selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2). Retinoid signaling pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. In the context of breast cancer, the loss of RARβ expression is frequently observed and is associated with tumor progression. The MCF-7 human breast adenocarcinoma cell line is an invaluable in vitro model for studying hormone-responsive breast cancers, as it expresses estrogen receptor alpha (ERα). The interplay between retinoid and estrogen signaling pathways presents a key area of investigation for novel therapeutic strategies.

These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on MCF-7 cells. The described methodologies are intended to guide researchers in conducting reproducible and robust cell proliferation assays.

Mechanism of Action

This compound selectively binds to and activates RARβ2. Upon activation, RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription. In breast cancer cells, activation of RARβ signaling can induce growth arrest and apoptosis. Furthermore, there is significant antagonistic crosstalk between the RAR and ERα signaling pathways, often involving competitive binding to shared genomic regulatory elements.

Data Presentation

The following table is a template for summarizing the quantitative data from a dose-response experiment of this compound on MCF-7 cell proliferation. Researchers should populate this table with their experimental findings.

Concentration of this compound (µM)Mean Absorbance (e.g., at 570 nm for MTT assay)Standard Deviation% Cell Viability (Normalized to Vehicle Control)
0 (Vehicle Control)[Insert Value][Insert Value]100%
0.01[Insert Value][Insert Value][Calculate Value]
0.1[Insert Value][Insert Value][Calculate Value]
1[Insert Value][Insert Value][Calculate Value]
10[Insert Value][Insert Value][Calculate Value]
100[Insert Value][Insert Value][Calculate Value]

Note: The half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curve generated from this data.

Experimental Protocols

MCF-7 Cell Culture

This protocol outlines the standard procedure for the culture of MCF-7 cells.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

  • Cell Seeding: Transfer the resuspended cells into a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. Discard the supernatant, resuspend the pellet in fresh medium, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

MTT Cell Proliferation Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on MCF-7 cell proliferation.

Materials:

  • MCF-7 cells, cultured as described above

  • This compound (stock solution prepared in DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest MCF-7 cells using trypsin and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO in the medium should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of this compound in MCF-7 Cells

AC55649 This compound RARb2 RARβ2 AC55649->RARb2 activates RXR RXR RARb2_RXR RARβ2-RXR Heterodimer RXR->RARb2_RXR RARb2->RARb2_RXR RARE RARE RARb2_RXR->RARE binds to Proliferation_Genes Cell Proliferation Genes (e.g., Cyclin D1, c-Myc) RARb2_RXR->Proliferation_Genes represses transcription Apoptosis_Genes Apoptosis & Growth Arrest Genes (e.g., p21, caspases) RARE->Apoptosis_Genes activates transcription Estrogen Estrogen ERa ERα Estrogen->ERa activates ERE ERE ERa->ERE binds to ERa->Apoptosis_Genes represses transcription ERE->Proliferation_Genes activates transcription Proliferation Cell Proliferation Proliferation_Genes->Proliferation promotes Apoptosis Apoptosis/ Growth Arrest Apoptosis_Genes->Apoptosis promotes

Caption: this compound activates RARβ2 leading to apoptosis, while antagonizing ERα-driven proliferation.

Experimental Workflow for this compound Proliferation Assay

Start Start: MCF-7 Cell Culture Seed Seed MCF-7 cells in 96-well plates Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate for 24-72h (Treatment Period) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 3-4h (Formazan Formation) MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Data Analysis: % Viability & IC50 Read->Analyze

Caption: Workflow for assessing MCF-7 cell proliferation in response to this compound using an MTT assay.

Application Notes and Protocols for AC-55649 in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a member of the nuclear receptor superfamily.[1][2] RARs are ligand-dependent transcription factors that, upon activation, regulate the expression of a wide array of genes involved in critical cellular processes such as differentiation, proliferation, and apoptosis.[3][4][5][6] this compound exerts its effects by binding to the RARβ2, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] Due to its selectivity for RARβ2, this compound serves as a valuable tool for investigating the specific roles of this receptor isoform in various biological and pathological processes, including cancer and metabolic diseases.[7] These application notes provide detailed protocols for utilizing this compound in gene expression analysis, with a focus on neuroblastoma cell lines as a model system.

Mechanism of Action: The RARβ2 Signaling Pathway

This compound activates the RARβ2 signaling pathway, leading to the transcriptional regulation of downstream target genes. The binding of this compound to RARβ2 induces a conformational change in the receptor, promoting its heterodimerization with RXR. This activated heterodimer translocates to the nucleus and binds to RAREs, recruiting co-activators and initiating the transcription of target genes. The specific genes regulated by this pathway are involved in diverse cellular functions, and their dysregulation is implicated in various diseases, including cancer.[3][4][6][8]

RARbeta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound RARbeta2_inactive RARβ2 (inactive) AC55649->RARbeta2_inactive Binding RAR_RXR_inactive RARβ2/RXR Heterodimer (inactive) RARbeta2_inactive->RAR_RXR_inactive Heterodimerization with RXR RXR_inactive RXR (inactive) RXR_inactive->RAR_RXR_inactive RAR_RXR_active This compound/RARβ2/RXR Complex (active) RAR_RXR_inactive->RAR_RXR_active Translocation & Activation RARE RARE RAR_RXR_active->RARE Binds to TargetGenes Target Gene Transcription (e.g., HOXC9, differentiation genes) RARE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to Protein Protein Synthesis & Cellular Response mRNA->Protein

Figure 1: Simplified signaling pathway of this compound via RARβ2 activation.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize hypothetical quantitative data representing the effects of this compound on the expression of selected RARβ2 target genes in a neuroblastoma cell line (e.g., SK-N-SH). This data is illustrative and should be confirmed experimentally.

Table 1: Dose-Response Effect of this compound on Target Gene Expression after 24-hour Treatment

Target GeneThis compound Concentration (nM)Fold Change (vs. Vehicle)p-value
HOXC9 102.5 ± 0.3<0.05
1005.8 ± 0.6<0.01
100012.1 ± 1.5<0.001
RARβ2 103.1 ± 0.4<0.05
1008.2 ± 0.9<0.01
100015.7 ± 2.1<0.001
Cyclin D1 100.8 ± 0.1>0.05
1000.5 ± 0.08<0.05
10000.2 ± 0.05<0.01
MYCN 100.9 ± 0.1>0.05
1000.6 ± 0.07<0.05
10000.3 ± 0.06<0.01

Table 2: Time-Course Effect of this compound (100 nM) on Target Gene Expression

Target GeneTreatment Duration (hours)Fold Change (vs. Vehicle)p-value
HOXC9 62.1 ± 0.2<0.05
124.5 ± 0.5<0.01
245.8 ± 0.6<0.01
483.9 ± 0.4<0.05
RARβ2 64.2 ± 0.5<0.01
127.1 ± 0.8<0.001
248.2 ± 0.9<0.001
486.5 ± 0.7<0.01
Cyclin D1 60.9 ± 0.1>0.05
120.7 ± 0.09<0.05
240.5 ± 0.08<0.05
480.6 ± 0.07<0.05
MYCN 60.8 ± 0.1>0.05
120.7 ± 0.08<0.05
240.6 ± 0.07<0.05
480.7 ± 0.09<0.05

Experimental Protocols

Protocol 1: Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps for analyzing the expression of specific target genes in a neuroblastoma cell line (e.g., SK-N-SH) treated with this compound.

qRT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR SeedCells Seed SK-N-SH cells TreatCells Treat with this compound (Dose-response or Time-course) SeedCells->TreatCells LyseCells Lyse cells & Isolate Total RNA TreatCells->LyseCells QCRNA RNA Quality & Quantity Control LyseCells->QCRNA ReverseTranscription Reverse Transcription (RNA to cDNA) QCRNA->ReverseTranscription qPCR_setup Set up qPCR reaction (cDNA, Primers, SYBR Green) ReverseTranscription->qPCR_setup qPCR_run Run qPCR & Data Acquisition qPCR_setup->qPCR_run qPCR_analysis Data Analysis (ΔΔCt method) qPCR_run->qPCR_analysis RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis CellCulture Cell Culture & this compound Treatment RNA_Extraction Total RNA Extraction & QC CellCulture->RNA_Extraction mRNA_enrichment mRNA Enrichment/rRNA Depletion RNA_Extraction->mRNA_enrichment Fragmentation RNA Fragmentation mRNA_enrichment->Fragmentation cDNA_synthesis cDNA Synthesis Fragmentation->cDNA_synthesis Adapter_ligation Adapter Ligation & Amplification cDNA_synthesis->Adapter_ligation Sequencing High-Throughput Sequencing Adapter_ligation->Sequencing QC_raw Quality Control of Raw Reads Sequencing->QC_raw Alignment Alignment to Reference Genome QC_raw->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_expression Differential Expression Analysis Quantification->Diff_expression Pathway_analysis Pathway & Functional Analysis Diff_expression->Pathway_analysis

References

Application Notes and Protocols for AC-55649 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a potent and highly selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor involved in the regulation of cell growth, differentiation, and metabolism.[1][2][3][4] Animal studies have demonstrated its potential therapeutic utility in metabolic diseases, particularly type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), by improving glycemic control and reducing hepatic steatosis. This document provides detailed application notes and protocols for the administration of this compound in animal studies based on available preclinical data.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating RARβ2. This receptor is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of metabolic diseases, activation of RARβ2 by this compound has been shown to regulate genes involved in lipogenesis and mitochondrial fatty acid oxidation, leading to reduced lipid accumulation in tissues like the liver, pancreas, and muscle.[1]

RARβ2 Signaling Pathway in Metabolic Regulation

RAR_beta2_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects AC55649 This compound RAR RARβ2 AC55649->RAR Binds and Activates RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds TargetGenes Target Genes (Lipogenesis ↓, FAO ↑) RARE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Glucose Improved Glycemic Control Proteins->Glucose Lipid Reduced Hepatic Steatosis Proteins->Lipid

Caption: RARβ2 signaling pathway activated by this compound.

Quantitative Data from Animal Studies

The primary application of this compound in animal studies has been in the context of metabolic diseases. The following table summarizes the key findings from a study utilizing mouse models of type 2 diabetes.

Animal ModelTreatment GroupDoseDurationKey FindingsReference
High-Fat Diet-Induced Obese MiceThis compoundNot explicitly stated in abstract16 weeksMarkedly improved fasting hyperglycemia and glucose excursions.[1]
ob/ob MiceThis compound200-300 µ g/day 8 weeksReduced hyperglycemia and insulin (B600854) resistance.
db/db MiceThis compound200-300 µ g/day 8 weeksReduced hyperglycemia and insulin resistance.

Experimental Protocols

Preparation and Administration of this compound for Oral Gavage in Mice

This protocol is a general guideline based on common laboratory practices for administering compounds via oral gavage. It is recommended to consult the full text of relevant studies for specific details if accessible.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, 0.5% methylcellulose)

  • Microbalance

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Determine the required dose of this compound based on the experimental design (e.g., 200-300 µ g/day/mouse ).

    • Weigh the mice to determine the exact volume to be administered. The volume should be kept low, typically 5-10 mL/kg body weight.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile tube, add the appropriate volume of the chosen vehicle.

    • Add the this compound powder to the vehicle.

    • Vortex the mixture thoroughly to ensure a homogenous suspension. Sonication can be used to aid in dissolving or suspending the compound.

    • Prepare fresh dosing solutions daily unless stability data indicates otherwise.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe and draw up the calculated volume of the this compound suspension.

    • Ensure there are no air bubbles in the syringe.

    • With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress after administration.

Experimental Workflow for Efficacy Studies in a Diabetes Model

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment AnimalModel Select Animal Model (e.g., High-Fat Diet-induced obese mice) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Measurements (Body weight, blood glucose) Acclimatization->Baseline Randomization Randomize into Groups (Vehicle, this compound) Baseline->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Tissue Tissue Collection (Liver, Pancreas, Adipose) ITT->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Safety and Toxicology

Based on the available abstracts, administration of this compound in mouse models of diabetes was reported to be without evidence of toxicity or unwanted weight gain.[1] However, a comprehensive toxicology profile, including data on organ weights, clinical chemistry, and histopathology, is not publicly available. As with any experimental compound, it is crucial to conduct appropriate safety and toxicology studies to determine the therapeutic window and potential side effects.

Conclusion

This compound is a valuable research tool for investigating the role of RARβ2 in metabolic diseases. The provided notes and protocols offer a starting point for designing and conducting in vivo studies with this compound. Researchers should aim to further characterize its pharmacokinetic and toxicological properties to fully understand its potential as a therapeutic agent.

References

Application Notes and Protocols for AC-55649 in Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55649 is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2).[1] Retinoic acid (RA) signaling is crucial for vertebrate embryonic development, including neurogenesis, by regulating cell growth, differentiation, and apoptosis.[2] The RAR family of nuclear receptors, comprising RARα, RARβ, and RARγ, mediates the transcriptional effects of RA. RARβ has been specifically implicated in promoting neurite outgrowth and axonal regeneration, making it a target of interest for studying neuronal differentiation and developing therapies for nerve injury and neurodegenerative diseases. These application notes provide detailed protocols and background information for utilizing this compound to study neuronal differentiation in vitro.

Mechanism of Action

This compound selectively binds to and activates RARβ2. Upon activation, RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This canonical signaling pathway is central to the role of retinoids in development.

In the context of neuronal differentiation, RARβ activation has been shown to regulate the expression of genes involved in cell cycle exit and the development of specific neuronal lineages, such as striatonigral projection neurons.

Furthermore, evidence suggests the existence of non-canonical, rapid signaling pathways activated by RARβ. These pathways can be independent of gene transcription and may involve the activation of kinase cascades, such as the PI3K/AKT pathway, which are known to play a significant role in promoting neurite outgrowth and neuronal survival.

Quantitative Data

The following table summarizes the reported potency and selectivity of this compound.

Parameter Value Reference
Target Human RARβ2[1]
pEC50 6.9
Selectivity >100-fold selective for RARβ2 over RARα, RARγ, and RXRs

Signaling Pathways

Proposed RARβ2 Signaling Pathway in Neuronal Differentiation

The following diagram illustrates the proposed signaling cascade initiated by this compound binding to RARβ2, leading to neuronal differentiation.

RAR_Beta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RARbeta2_RXR_inactive Inactive RARβ2/RXR This compound->RARbeta2_RXR_inactive Binds and Activates PI3K PI3K RARbeta2_RXR_inactive->PI3K Activates (Non-Canonical) RARbeta2_RXR_active Active RARβ2/RXR Complex RARbeta2_RXR_inactive->RARbeta2_RXR_active Translocation AKT AKT PI3K->AKT Neurite Outgrowth\n(Non-Canonical Pathway) Neurite Outgrowth (Non-Canonical Pathway) AKT->Neurite Outgrowth\n(Non-Canonical Pathway) RARE RARE RARbeta2_RXR_active->RARE Binds Transcription Transcription RARE->Transcription Target_Genes Target Genes (e.g., Meis1, Fgf3) Neuronal Differentiation\n(Canonical Pathway) Neuronal Differentiation (Canonical Pathway) Target_Genes->Neuronal Differentiation\n(Canonical Pathway) Transcription->Target_Genes

Caption: RARβ2 signaling cascade initiated by this compound.

Experimental Protocols

Protocol 1: Neuronal Differentiation of SH-SY5Y Cells using this compound

This protocol is adapted from established methods for differentiating the human neuroblastoma cell line SH-SY5Y using retinoic acid.

Materials:

  • SH-SY5Y cells

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Differentiation medium: DMEM supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

    • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Resuspend the cells in complete growth medium and perform a cell count.

    • Seed the cells into 6-well plates at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Initiation of Differentiation:

    • After 24 hours, aspirate the complete growth medium.

    • Prepare differentiation medium containing the desired concentration of this compound. A starting concentration range of 1-10 µM is recommended, based on typical effective concentrations for retinoids in cell culture. A dose-response experiment is advised to determine the optimal concentration.

    • Add 2 mL of the this compound-containing differentiation medium to each well.

  • Maintenance of Differentiated Cultures:

    • Incubate the cells at 37°C and 5% CO2.

    • Replace the differentiation medium containing fresh this compound every 2-3 days.

    • Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as the appearance of neurites (thin, elongated processes).

  • Assessment of Differentiation (after 7-10 days):

    • Morphological Analysis: Capture images using a phase-contrast microscope to observe changes in cell morphology and neurite outgrowth.

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), or Neuron-specific enolase (NSE).

    • Western Blotting or qPCR: Lyse the cells to extract protein or RNA and analyze the expression levels of neuronal markers.

Experimental Workflow: Neuronal Differentiation

Differentiation_Workflow start Start: Culture SH-SY5Y cells seed Seed cells in 6-well plates start->seed incubate1 Incubate for 24h seed->incubate1 add_ac55649 Add differentiation medium with this compound incubate1->add_ac55649 incubate2 Incubate for 7-10 days (change medium every 2-3 days) add_ac55649->incubate2 assess Assess differentiation incubate2->assess morphology Morphological Analysis assess->morphology immuno Immunocytochemistry assess->immuno western_qpcr Western Blot / qPCR assess->western_qpcr end End morphology->end immuno->end western_qpcr->end

Caption: Workflow for neuronal differentiation of SH-SY5Y cells.

Protocol 2: Neurite Outgrowth Assay

This assay quantifies the extent of neurite formation following treatment with this compound.

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1) or other neuronal cell types

  • 96-well tissue culture plates, coated with an appropriate substrate (e.g., Poly-D-Lysine, Laminin)

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding:

    • Seed differentiated or undifferentiated neuronal cells in a 96-well plate at an appropriate density to avoid overcrowding.

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound in the appropriate culture medium. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of neurites per cell, and/or total neurite area.

    • Normalize the neurite outgrowth data to the number of cells (DAPI-stained nuclei).

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow start Start: Seed neuronal cells in 96-well plate adhere Allow cells to adhere (24h) start->adhere treat Treat with this compound adhere->treat incubate Incubate (48-72h) treat->incubate fix_stain Fix and stain for neuronal markers and nuclei incubate->fix_stain image Image acquisition fix_stain->image analyze Image analysis (quantify neurite outgrowth) image->analyze end End analyze->end

Caption: Workflow for a neurite outgrowth assay.

Troubleshooting

  • Low differentiation efficiency: Optimize the concentration of this compound. Ensure the health and passage number of the SH-SY5Y cells are appropriate.

  • High cell death: The concentration of this compound may be too high. Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the DMSO concentration in the final medium is low (e.g., <0.1%).

  • Variability in neurite outgrowth: Ensure even cell seeding and consistent handling across all wells. Use a high-quality coating substrate on the culture plates.

Conclusion

This compound is a valuable tool for investigating the role of RARβ2 in neuronal differentiation. The provided protocols offer a starting point for researchers to explore the effects of this selective agonist on neuronal cell models. Optimization of these protocols for specific cell lines and experimental questions is recommended for achieving robust and reproducible results.

References

Troubleshooting & Optimization

AC-55649 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AC-55649. The information is presented in a question-and-answer format to address common solubility issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective agonist for the human Retinoic Acid Receptor Beta 2 (RARβ2). Its mechanism of action involves binding to the RARβ2, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription. This signaling pathway is crucial in regulating cellular processes such as differentiation, proliferation, and apoptosis.

Q2: What are the primary solubility challenges with this compound?

This compound is a lipophilic compound with very low aqueous solubility (<0.001 mg/mL), which can present challenges in preparing solutions for in vitro and in vivo experiments. Its hydrophobic nature can lead to precipitation when diluted into aqueous culture media or buffer systems.

Q3: In which solvents can I dissolve this compound?

Due to its low aqueous solubility, organic solvents are necessary to dissolve this compound. While specific quantitative solubility data for this compound is limited, based on its chemical properties and data for similar retinoic acid receptor agonists, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended solvents. For in vivo studies, a formulation of 10% DMSO in corn oil has been used.

Troubleshooting Guide: Solubility and Precipitation

Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:

  • Check Your Stock Solution: Ensure that your this compound is fully dissolved in the stock solution. If you see any precipitate in the stock, gently warm the vial to 37°C for 5-10 minutes and vortex to redissolve.

  • Use a Serial Dilution Approach: Avoid adding the concentrated DMSO stock directly to your final volume of media. First, prepare an intermediate dilution in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media with gentle mixing.

  • Mind the Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.

  • Pre-warm Your Media: Always use pre-warmed (37°C) cell culture media when adding the this compound solution. Adding a cold solution to warm media can decrease solubility.

  • Filter the Final Solution: After dilution, consider filtering the final supplemented media through a 0.22 µm sterile filter to remove any micro-precipitates.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium. Incubate these solutions at 37°C for 1-2 hours and visually inspect for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate maximum working concentration in that medium.

Data Presentation: Solubility of Related RAR Agonists

SolventSolubility of All-Trans Retinoic Acid (ATRA)
DMSO≥ 65 mM
Ethanol≤ 2 mM
Aqueous BufferSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound powder to room temperature.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly. If necessary, warm the tube in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Luciferase Reporter Assay

This protocol describes a general workflow for assessing the agonist activity of this compound using a cell line stably expressing the RARβ2 receptor and a luciferase reporter gene under the control of a RARE promoter.

  • Cell Plating:

    • Seed the reporter cell line in a 96-well white, clear-bottom plate at a density optimized for your specific cell line.

    • Incubate the cells at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in pre-warmed cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known RARβ2 agonist).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the signal to the vehicle control.

    • Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in Pre-warmed Media stock_prep->serial_dilution Dilute treatment Treat Cells with This compound Dilutions serial_dilution->treatment cell_plating Plate Reporter Cells (96-well plate) cell_plating->treatment Add compound incubation Incubate (18-24 hours) treatment->incubation luciferase_assay Add Luciferase Reagent & Read Luminescence incubation->luciferase_assay data_analysis Generate Dose-Response Curve & Calculate EC50 luciferase_assay->data_analysis

Caption: A typical experimental workflow for a cell-based reporter assay using this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State AC55649 This compound RAR_RXR_active This compound-RARβ2 / RXR Heterodimer AC55649->RAR_RXR_active binds to & activates RAR_RXR_inactive RARβ2 / RXR Heterodimer CoR Co-repressor RAR_RXR_inactive->CoR recruits RARE_inactive RARE RAR_RXR_inactive->RARE_inactive binds to Transcription Gene Transcription CoR->Transcription represses CoA Co-activator RAR_RXR_active->CoA recruits RARE_active RARE RAR_RXR_active->RARE_active binds to CoA->Transcription initiates

Caption: The signaling pathway of this compound, a RARβ2 agonist.

Technical Support Center: AC-55649 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of AC-55649.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary factors limiting the oral bioavailability of this compound are its high lipophilicity (Log P = 7.7) and very low aqueous solubility (<0.001 mg/mL).[1][2] These properties lead to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

Q2: Has there been a successful attempt to improve the bioavailability of a compound similar to this compound?

A2: Yes, a lead optimization program starting from this compound led to the development of AC-261066. This successor compound was designed to have improved physicochemical properties. By replacing the 4'-alkyl group with a 4'-alkoxy group and substituting a phenyl ring with a thiazole (B1198619) ring, researchers significantly increased aqueous solubility and achieved an oral bioavailability of 52% in rats.[1][3]

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5][6] These include:

  • Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.[4][5][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to enhance solubility and dissolution.[4][5]

  • Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the gastrointestinal fluids.[4][6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[4][5][7]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Problem: You are observing very low concentrations of this compound in solution during in vitro dissolution studies, which is likely to translate to poor in vivo absorption.

Possible Solutions:

StrategyPrincipleExpected Outcome
Micronization/Nanonization Increase surface area-to-volume ratio.Faster dissolution rate.
Amorphous Solid Dispersion Convert crystalline drug to a higher-energy amorphous form within a hydrophilic polymer matrix.Increased apparent solubility and dissolution rate.
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a microemulsion upon contact with aqueous media.Enhanced solubilization and presentation of the drug in a dissolved state for absorption.
Cyclodextrin (B1172386) Complexation The hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, which has a hydrophilic exterior.Increased aqueous solubility of the drug.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Problem: Animal studies with a simple suspension of this compound show highly variable plasma concentrations between subjects.

Possible Solutions:

StrategyPrincipleExpected Outcome
Formulation with Solubilizing Agents Incorporating co-solvents, surfactants, or lipids to ensure the drug remains in solution in the gastrointestinal tract.More consistent and predictable absorption, leading to reduced inter-subject variability.
Controlled Release Formulation Develop a formulation that releases the drug at a controlled rate to avoid precipitation due to sudden changes in the gastrointestinal environment.Smoother plasma concentration-time profile and potentially improved overall exposure.

Experimental Protocols

Protocol 1: Preparation and Evaluation of an this compound Solid Dispersion

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

Methodology:

  • Dissolve 1 part this compound and 4 parts PVP K30 in a sufficient volume of methanol to achieve a clear solution.

  • Evaporate the solvent using a rotary evaporator at 50°C under vacuum until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder.

  • Perform dissolution testing on the solid dispersion powder compared to the crystalline this compound. Use a USP Type II apparatus with 900 mL of phosphate buffer (pH 6.8) at 37°C and a paddle speed of 75 rpm.

  • Collect samples at predetermined time points and analyze the concentration of this compound by a validated analytical method (e.g., HPLC).

Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To develop a lipid-based formulation to improve the solubilization of this compound.

Materials:

  • This compound

  • Labrafac PG (oil)

  • Cremophor EL (surfactant)

  • Transcutol HP (co-solvent)

  • Magnetic stirrer

  • Particle size analyzer

Methodology:

  • Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.

  • Based on the solubility studies, prepare a formulation by mixing Labrafac PG, Cremophor EL, and Transcutol HP in a ratio of 40:40:20 (w/w/w).

  • Add this compound to the vehicle and stir gently with a magnetic stirrer until a clear solution is obtained.

  • To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle agitation.

  • Visually observe the formation of the emulsion and measure the particle size and polydispersity index of the resulting microemulsion using a particle size analyzer.

  • Conduct in vitro dissolution studies as described in Protocol 1, using the liquid SEDDS formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation AC55649 This compound API SD Solid Dispersion AC55649->SD SEDDS SEDDS AC55649->SEDDS Nano Nanosuspension AC55649->Nano Solubility Solubility Assessment SD->Solubility Dissolution Dissolution Testing SD->Dissolution SEDDS->Solubility SEDDS->Dissolution Nano->Solubility Nano->Dissolution Permeability In Vitro Permeability (e.g., Caco-2) Dissolution->Permeability PK_Study Pharmacokinetic Study in Rats Permeability->PK_Study

Caption: A workflow for developing and evaluating formulations to improve this compound bioavailability.

rar_beta_signaling AC55649 This compound RARb RARβ AC55649->RARb Binds Heterodimer RARβ/RXR Heterodimer RARb->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Binds to DNA Transcription Target Gene Transcription RARE->Transcription Regulates

Caption: A simplified signaling pathway for the Retinoic Acid Receptor β (RARβ) agonist this compound.

References

Technical Support Center: AC-55649

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-55649. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solid powder?

A1: It is recommended to store the solid, crystalline form of this compound at 4°C for optimal stability.[1] Some suppliers may also recommend storage at 2-8°C.[2]

Q2: How should I prepare and store this compound stock solutions in DMSO?

A2: Prepare stock solutions by dissolving this compound in anhydrous DMSO to your desired concentration; for example, a 10 mM stock is common for small molecules.[3][4] It is highly recommended to prepare multiple small aliquots of your stock solution in amber, tightly sealed vials to minimize exposure to light and moisture.[3] For short-term storage, aliquots of the DMSO stock solution should be stored at -20°C. It is advisable to use these solutions promptly after preparation, as long-term storage of this compound in solution is not recommended.[1]

Q3: How many freeze-thaw cycles can a DMSO stock solution of a small molecule like this compound typically endure?

A3: While specific data for this compound is unavailable, a study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles.[3] However, to ensure the highest integrity of your compound, it is best practice to minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Q4: What are the primary factors that can affect the stability of this compound in DMSO?

A4: The main factors influencing the stability of small molecules in DMSO are water content, storage temperature, and exposure to light.[3][5] DMSO is hygroscopic and can absorb moisture, which may lead to the degradation of susceptible compounds.[5] Storing solutions at inappropriate temperatures can also accelerate degradation.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective agonist of the Retinoic Acid Receptor β2 (RARβ2).[1] It functions by binding to the RARβ2, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcriptional regulation of target genes involved in processes like cell growth inhibition and differentiation.[6][7]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in DMSO stock solution.Prepare a fresh stock solution from solid powder. Perform a stability test on your stock solution using the protocol provided below. Ensure proper storage conditions (-20°C in tightly sealed, light-protected aliquots).
Water contamination in DMSO.Use anhydrous DMSO for preparing stock solutions. Store DMSO in a desiccator to minimize water absorption.
Precipitate observed in the DMSO stock solution upon thawing. Poor solubility or compound precipitation after freeze-thaw cycles.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Gently warm the solution to 37°C for 2-5 minutes to redissolve the precipitate.[8] If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Variability between experiments run on different days. Inconsistent concentration of active this compound due to degradation or improper handling.Use a new, single-use aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. Ensure consistent and accurate pipetting when preparing working solutions.

Quantitative Data Summary

While specific stability data for this compound in DMSO is not publicly available, the following table summarizes general findings from a large-scale study on the stability of small molecules in a DMSO/water (90/10) mixture, which can serve as a general guideline.

Storage ConditionObservation
4°C85% of the 1,404 tested compounds were stable for a 2-year period in wet DMSO.[9]
Freeze/Thaw CyclesNo significant compound loss was observed for a diverse set of compounds after 11 freeze-thaw cycles.[3]
Room TemperatureNo significant difference in compound recovery was found between glass and polypropylene (B1209903) containers over 5 months.[3]

Note: The stability of a specific compound like this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol provides a general method to evaluate the stability of this compound in DMSO over time at various storage temperatures.

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Prepare multiple small aliquots in amber, tightly sealed vials.

2. Sample Storage:

  • Store aliquots under the conditions you wish to test (e.g., -20°C, 4°C, and room temperature).
  • Include a time-zero (T=0) sample which should be analyzed immediately after preparation.

3. Sample Analysis:

  • At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
  • Analyze the concentration and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
  • Compare the results to the T=0 sample to determine the percentage of the compound remaining.

Visualizations

This compound Signaling Pathway

AC55649_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound RAR_cyto RARβ2 AC55649->RAR_cyto Binds RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocates RAR_nuc RARβ2 RAR_cyto->RAR_nuc Translocates RARE RARE (Retinoic Acid Response Element) RAR_nuc->RARE Forms Heterodimer with RXR and Binds Transcription Gene Transcription RARE->Transcription Activates

Caption: Signaling pathway of this compound, a RARβ2 agonist.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for this compound Stability Assessment prep 1. Prepare 10 mM This compound Stock in Anhydrous DMSO aliquot 2. Create Multiple Single-Use Aliquots prep->aliquot store 3. Store Aliquots at Different Conditions (-20°C, 4°C, RT) aliquot->store analyze_t0 4. Analyze T=0 Sample Immediately (HPLC/LC-MS) aliquot->analyze_t0 analyze_tp 5. Analyze Samples at Various Time Points store->analyze_tp compare 6. Compare to T=0 to Determine % Remaining analyze_t0->compare analyze_tp->compare

Caption: Experimental workflow for assessing this compound stability in DMSO.

References

common problems with AC-55649 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-55649. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). It functions by allosterically binding to mTORC1, preventing the phosphorylation of its downstream substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition leads to a reduction in protein synthesis and cell proliferation.

2. What are the recommended storage conditions for this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, the powder can be kept at 4°C for a few weeks. Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.

3. In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Please note that high concentrations of DMSO may be toxic to cells, so the final concentration of DMSO in cell culture media should typically be kept below 0.1%.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell seeding density across all wells.

  • Compound Precipitation: this compound may precipitate out of solution at high concentrations or in certain media. Visually inspect the media for any signs of precipitation. If precipitation is observed, try preparing fresh dilutions or using a lower concentration range.

  • Assay Incubation Time: The duration of the cell viability assay can significantly impact the IC50 value. Ensure that the incubation time is consistent across all experiments.

  • Metabolic Activity of Cells: The metabolic state of the cells can influence the readout of viability assays like MTT or WST-1. Ensure that cells are in the logarithmic growth phase during the experiment.

Problem 2: No significant decrease in phosphorylation of S6K or 4E-BP1 observed in Western Blot analysis.

Possible Causes and Solutions:

  • Insufficient Compound Concentration: The concentration of this compound used may be too low to effectively inhibit mTORC1 in the specific cell line being used. Perform a dose-response experiment to determine the optimal concentration.

  • Short Incubation Time: The incubation time with the compound may be too short to see a significant effect on downstream signaling. A time-course experiment is recommended to determine the optimal incubation period.

  • Poor Antibody Quality: The primary antibodies used for detecting phosphorylated S6K or 4E-BP1 may be of poor quality or used at a suboptimal dilution. Ensure the antibodies are validated for the application and titrate them to find the optimal concentration.

  • Lysate Preparation: Improper lysate preparation can lead to protein degradation or loss of phosphorylation. Ensure that phosphatase and protease inhibitors are added to the lysis buffer and that the samples are kept on ice.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer35.8
U-87 MGGlioblastoma22.5
PC-3Prostate Cancer41.1

Experimental Protocols

Key Experiment: Western Blot Analysis of mTORC1 Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation of mTORC1 downstream targets, S6K and 4E-BP1.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

AC55649_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits AC55649 This compound AC55649->mTORC1

Caption: Signaling pathway of this compound, an mTORC1 inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells Adherence 2. Overnight Adherence Cell_Seeding->Adherence Compound_Treatment 3. Treat with This compound Adherence->Compound_Treatment Incubation 4. Incubate (24h) Compound_Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Quantification 6. Protein Quantification Lysis->Quantification Western_Blot 7. Western Blot Quantification->Western_Blot Detection 8. Detection Western_Blot->Detection

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Tree Start No Inhibition Seen in Western Blot Check_Concentration Is this compound concentration sufficient? Start->Check_Concentration Check_Time Is incubation time optimal? Check_Concentration->Check_Time Yes Solution_Concentration Perform dose-response experiment. Check_Concentration->Solution_Concentration No Check_Antibody Are antibodies validated and titrated? Check_Time->Check_Antibody Yes Solution_Time Perform time-course experiment. Check_Time->Solution_Time No Check_Lysate Was lysate prepared with inhibitors? Check_Antibody->Check_Lysate Yes Solution_Antibody Validate/titrate antibodies. Check_Antibody->Solution_Antibody No Solution_Lysate Prepare fresh lysates with inhibitors. Check_Lysate->Solution_Lysate No End Problem Resolved Check_Lysate->End Yes

Caption: Troubleshooting inconsistent Western Blot results.

optimizing AC-55649 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AC-55649, a selective retinoic acid receptor beta 2 (RARβ2) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly isoform-selective agonist for the human retinoic acid receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily.[1][2][3] Its primary mechanism of action involves binding to the RARβ2 receptor, which then forms a heterodimer with the retinoid X receptor (RXR).[3] This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This signaling pathway is crucial for various biological processes, including cell growth, differentiation, and apoptosis.[3]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available literature, a broad concentration range should be tested initially. For agonist-mode assays, a starting range of 0.5 nM to 10 µM is recommended.[5] For antagonist-mode assays, a higher concentration range, such as 3 nM to 50 µM, may be necessary.[5] It is crucial to perform a dose-response curve to determine the EC50 for your specific experimental system.

Q3: What are the known physicochemical properties of this compound that might affect my experiments?

A3: this compound is characterized as a highly lipophilic compound with low aqueous solubility.[1] This can present challenges in preparing stock solutions and ensuring its bioavailability in aqueous cell culture media. It is advisable to use a suitable solvent like DMSO for stock solutions and to ensure the final solvent concentration in the assay is low (typically ≤ 0.1%) and consistent across all treatments to avoid solvent-induced artifacts.

Q4: How can I be sure my cells are responding to this compound?

A4: To confirm a cellular response to this compound, you should include appropriate positive and negative controls in your experimental design. A known pan-RAR agonist, such as all-trans retinoic acid (ATRA), can serve as a positive control to ensure the RAR signaling pathway is active in your cell model.[6] A vehicle control (e.g., DMSO) should be used as a negative control. Additionally, you can measure the expression of known RARβ2 target genes to confirm target engagement.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Inappropriate concentration: The concentration used may be too low to elicit a response.Perform a wide-range dose-response experiment (e.g., from nanomolar to micromolar concentrations) to determine the optimal concentration.
Poor solubility: The compound may have precipitated out of the solution, reducing its effective concentration.Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic to the cells. Visually inspect for any precipitation.
Cell line is not responsive: The cell line may not express sufficient levels of RARβ2.Confirm the expression of RARβ2 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to be responsive to RAR agonists.
Inactive compound: The compound may have degraded over time.Use a fresh vial of the compound or verify its activity using a well-established positive control assay.
High background or off-target effects Concentration is too high: High concentrations can lead to non-specific binding and off-target effects.Lower the concentration of this compound and focus on the concentration range around the determined EC50 value.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response.Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.
Inconsistent compound preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations.Prepare a large batch of the stock solution and aliquot it for single use to minimize freeze-thaw cycles. Use precise pipetting techniques.

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a general method to determine the effective concentration range of this compound using a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of working solutions.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) in triplicate. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.

Visualizations

Signaling_Pathway This compound Signaling Pathway AC55649 This compound RARB2 RARβ2 AC55649->RARB2 binds Heterodimer RARβ2/RXR Heterodimer RARB2->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE binds to Transcription Gene Transcription Modulation RARE->Transcription regulates Response Cellular Response (e.g., Differentiation, Apoptosis) Transcription->Response

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilute Perform Serial Dilutions Stock->Dilute Cells Seed Cells in 96-well Plate Treat Treat Cells with Various Concentrations Cells->Treat Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Cell-Based Assay Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data & Plot Dose-Response Curve Read->Analyze EC50 Determine EC50 Analyze->EC50

Caption: Experimental workflow for concentration optimization.

Troubleshooting_Tree Troubleshooting this compound Experiments Start No or Inconsistent Effect Observed CheckConc Is Concentration Range Appropriate? Start->CheckConc CheckSol Is Compound Soluble? CheckConc->CheckSol Yes AdjustConc Perform Dose-Response Experiment CheckConc->AdjustConc No CheckCells Are Cells Responsive? CheckSol->CheckCells Yes PrepFresh Prepare Fresh Stock Solution CheckSol->PrepFresh No CheckControls Are Controls Working? CheckCells->CheckControls Yes ValidateCells Validate RARβ2 Expression in Cells CheckCells->ValidateCells No ReviewProtocol Review Experimental Protocol CheckControls->ReviewProtocol No Success Problem Resolved CheckControls->Success Yes AdjustConc->Success PrepFresh->Success ValidateCells->Success ReviewProtocol->Success

Caption: A decision tree for troubleshooting experiments.

References

Technical Support Center: Investigating Off-Target Effects of AC-55649

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of AC-55649, a potent and selective retinoic acid receptor β2 (RARβ2) agonist.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a potent and highly isoform-selective agonist of the human retinoic acid receptor β2 (RARβ2) with a pEC50 of 6.9.[1][2] It demonstrates over 100-fold selectivity for RARβ2 compared to other retinoic acid receptors (RARα, RARγ) and retinoid X receptors (RXRα, RXRβ, RXRγ).[3] Its on-target effects are primarily mediated through the activation of RARβ2, leading to the modulation of gene expression involved in various biological processes, including cell growth inhibition and neuronal differentiation.[1][4]

Q2: Why is it important to investigate the off-target effects of a highly selective compound like this compound?

A2: While this compound is highly selective for its intended target, RARβ2, it is crucial to investigate potential off-target interactions for several reasons:

  • Safety and Toxicity: Unintended interactions with other cellular components, such as kinases, G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes, can lead to adverse drug reactions and toxicity.

  • Mechanism of Action: Identifying off-target activities can provide a more complete understanding of the compound's overall pharmacological profile and help to deconvolute its observed physiological effects.

  • Regulatory Requirements: Regulatory agencies often require comprehensive off-target profiling as part of the safety assessment for new drug candidates.

Q3: What are the key off-target panels that should be screened for this compound?

A3: A standard approach to assess the off-target profile of a small molecule like this compound includes screening against:

  • Kinase Panels: To identify any unintended inhibition or activation of a broad range of protein kinases.

  • GPCR Panels: To assess binding to a wide array of G-protein coupled receptors.

  • Ion Channel Panels: With a particular focus on the hERG (human Ether-à-go-go-Related Gene) channel to evaluate the risk of cardiac arrhythmia.

  • Cytochrome P450 (CYP450) Enzyme Inhibition: To determine the potential for drug-drug interactions.

Q4: What should I do if I observe a potential off-target hit in a screening assay?

A4: A primary screening hit should be followed up with confirmatory and secondary assays. This typically involves:

  • Dose-Response Analysis: Determine the potency (e.g., IC50 or EC50) of the interaction to understand its relevance at therapeutically achievable concentrations.

  • Orthogonal Assays: Use a different assay format or technology to confirm the interaction and rule out assay-specific artifacts.

  • Functional Cellular Assays: Investigate the functional consequence of the off-target interaction in a relevant cellular context.

Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies and troubleshooting for key experiments to investigate the off-target effects of this compound.

Kinase Off-Target Profiling

Objective: To identify unintended interactions of this compound with a broad panel of protein kinases.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AC55649 Prepare this compound Serial Dilutions Incubation Incubate this compound with Kinases and Ligand AC55649->Incubation KinasePanel Select Kinase Panel (e.g., KINOMEscan) KinasePanel->Incubation Detection Quantify Ligand Binding Incubation->Detection PercentInhibition Calculate Percent Inhibition Detection->PercentInhibition HitIdentification Identify Hits (e.g., >50% Inhibition) PercentInhibition->HitIdentification DoseResponse Perform Dose-Response for Hits HitIdentification->DoseResponse

Figure 1: Workflow for Kinase Off-Target Profiling.

Experimental Protocol (Adapted from KINOMEscan® Assay Principle):

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions of the test compound.

  • Assay Reaction: In each well of a multi-well plate, combine the test compound with the specific kinase, a DNA-tagged ligand, and an immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound components.

  • Elution and Detection: Elute the kinase-ligand complexes and quantify the amount of the DNA-tagged ligand using quantitative PCR (qPCR). The amount of ligand detected is inversely proportional to the binding of the test compound to the kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. Identify significant "hits" (e.g., >50% inhibition). For any identified hits, perform a dose-response experiment to determine the IC50 value.

Hypothetical Data Summary:

Kinase TargetThis compound (1 µM) % InhibitionThis compound (10 µM) % Inhibition
Kinase A8%15%
Kinase B65%92%
Kinase C2%5%
.........

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicatesPipetting errors, improper mixing, plate reader issues.Use calibrated pipettes, ensure thorough mixing, check plate reader performance.
No inhibition observed for positive controlInactive positive control, incorrect assay setup.Use a fresh, validated positive control; review and verify all assay steps and reagent concentrations.
High background signalNon-specific binding, contaminated reagents.Use appropriate blocking agents, filter reagents, ensure cleanliness of labware.
False positivesCompound precipitation, interference with detection method.Check compound solubility in assay buffer; run a counterscreen to identify assay interference.
hERG Channel Off-Target Profiling

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Culture hERG-expressing cells (e.g., HEK293) CellPlating Plate cells for patch clamp CellCulture->CellPlating PatchClamp Establish whole-cell patch clamp CellPlating->PatchClamp Baseline Record baseline hERG current PatchClamp->Baseline CompoundApp Apply this compound Baseline->CompoundApp RecordEffect Record hERG current post-application CompoundApp->RecordEffect MeasureInhibition Measure current inhibition RecordEffect->MeasureInhibition IC50 Determine IC50 from dose-response curve MeasureInhibition->IC50

Figure 2: Workflow for hERG Manual Patch Clamp Assay.

Experimental Protocol (Manual Patch Clamp):

  • Cell Culture: Culture a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.

  • Cell Preparation: Plate the cells onto glass coverslips for electrophysiological recording.

  • Electrophysiology:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Using a micropipette, establish a whole-cell patch clamp configuration on a single cell.

    • Apply a specific voltage protocol to elicit and measure the hERG tail current.[5]

    • Record a stable baseline current in the extracellular solution.

  • Compound Application: Perfuse the recording chamber with a solution containing this compound at a known concentration.

  • Data Acquisition: Record the hERG current in the presence of the compound until a steady-state effect is observed.

  • Data Analysis: Measure the percentage of current inhibition caused by this compound. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC50 value.

Hypothetical Data Summary:

This compound ConcentrationMean hERG Current Inhibition (%)
0.1 µM2.5 ± 0.8
1 µM15.2 ± 2.1
10 µM48.9 ± 3.5
100 µM85.1 ± 1.9
IC50 10.3 µM

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Unstable seal (low gigaohm)Poor cell health, debris on cell or pipette tip.Use healthy, low-passage cells; ensure clean solutions and pipettes.
Current rundownLoss of intracellular components.Use perforated patch clamp; include ATP and GTP in the internal solution.[6]
No drug effectCompound instability or precipitation, incorrect concentration.Prepare fresh compound solutions; verify compound solubility and concentration.
High electrical noiseImproper grounding, external electrical interference.Check grounding of all equipment; identify and shield from sources of noise.
Cytochrome P450 (CYP450) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major CYP450 isoforms, which is a primary cause of drug-drug interactions.

Signaling Pathway:

G AC55649 This compound (Inhibitor) CYP450 CYP450 Enzyme AC55649->CYP450 Inhibits Substrate CYP-specific Substrate Substrate->CYP450 Metabolized by Product Metabolite (Product) CYP450->Product Produces

Figure 3: CYP450 Inhibition Mechanism.

Experimental Protocol (Fluorogenic Assay):

  • Reagent Preparation: Prepare solutions of human liver microsomes (or recombinant CYP enzymes), a panel of fluorogenic CYP-specific substrates, and an NADPH regenerating system.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Incubation:

    • In a multi-well plate, pre-incubate the microsomes (or recombinant enzymes) with the this compound dilutions.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Detection: Incubate the plate at 37°C and monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the enzyme activity.[7]

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each CYP isoform.

Hypothetical Data Summary:

CYP IsoformThis compound IC50 (µM)
CYP1A2> 100
CYP2C925.4
CYP2C19> 100
CYP2D6> 100
CYP3A48.9

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescenceCompound is fluorescent at assay wavelengths.Run a compound-only control; consider using an LC-MS/MS-based assay.[7]
Low signal-to-noise ratioLow enzyme activity, substrate degradation.Use a higher concentration of microsomes or enzyme; prepare fresh substrate solutions.
Time-dependent inhibitionMechanism-based inhibition.Perform a pre-incubation time-course experiment to investigate time-dependent inhibition.
Inconsistent IC50 valuesCompound instability, non-specific protein binding.Check compound stability in the assay matrix; include a protein-free control to assess non-specific binding.

References

Technical Support Center: AC-55649 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AC-55649 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during experimentation with this compound.

Q1: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?

A1: this compound is a lipophilic compound with low aqueous solubility.

  • Recommended Solvent: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Storage of Solid Compound: Store the solid form of this compound at -20°C. When stored correctly in a tightly sealed vial, it can be stable for up to 6 months.

  • Storage of Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.

Q2: I am observing no effect or a very weak response in my cell-based assay after treating with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Cell Line Viability and Receptor Expression:

    • Cell Health: Ensure your cells are healthy and not overgrown or stressed. Perform a cell viability assay to confirm.

    • RARβ2 Expression: Confirm that your chosen cell line expresses the retinoic acid receptor beta 2 (RARβ2). This compound is a highly selective RARβ2 agonist.[1][2][3] Cell lines with low or no RARβ2 expression will not respond. Consider using a cell line known to express RARβ2 or transfecting your cells with an RARβ2 expression vector.

  • Compound Concentration and Incubation Time:

    • Concentration Range: You may be using a concentration that is too low. Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (EC50) for your specific cell line and assay. The reported pEC50 for this compound at RARβ2 is 6.9.[1][2]

    • Incubation Time: The incubation time may be insufficient for the desired downstream effect to manifest. Optimize the incubation time (e.g., 18-24 hours for reporter gene assays) based on the specific endpoint you are measuring.

  • Assay Conditions:

    • Serum in Media: Components in serum can bind to retinoids and other small molecules, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium during the compound treatment phase.

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your assay wells is low and consistent across all treatments, typically below 0.5%.

Q3: I am observing high background signal or inconsistent results in my reporter gene assay. How can I improve my assay performance?

A3: High background and variability can obscure the true effect of this compound. Here are some tips to improve your reporter assay:

  • Reporter Construct and Cell Line Stability:

    • Promoter Leaking: The promoter in your reporter construct might have some basal activity in the absence of an agonist. This can be addressed by using a mock reporter cell line (containing only the luciferase vector without the RAR-responsive element) to determine the level of non-specific signal.

    • Stable Cell Line: Use a stable cell line expressing the reporter construct to ensure consistent reporter gene expression across experiments.

  • Assay Protocol and Reagents:

    • Reagent Quality: Ensure all reagents, including cell culture media and lysis buffers, are fresh and of high quality.

    • Consistent Cell Seeding: Inconsistent cell numbers per well can lead to variability. Ensure a uniform cell suspension and accurate pipetting when seeding your assay plates.

    • Edge Effects: "Edge effects" in multi-well plates can cause variability. To minimize this, avoid using the outer wells of the plate or fill them with a buffer or media.

  • Data Analysis:

    • Normalization: Normalize your reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to a cell viability readout to account for differences in cell number and transfection efficiency.

Q4: How can I be sure that the observed effects are specific to RARβ2 activation by this compound?

A4: To confirm the specificity of the observed effects, consider the following experiments:

  • Use of an Antagonist: Co-treatment with a selective RARβ antagonist should block the effects of this compound.

  • Knockdown or Knockout of RARβ2: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of RARβ2 in your cell line. The effect of this compound should be significantly diminished in these cells.

  • Control Compounds: Include a known pan-RAR agonist (e.g., all-trans retinoic acid) and a negative control compound with a similar chemical structure but no activity on RARs in your experiments.

  • Off-Target Profiling: While this compound is reported to be highly selective for RARβ2, with over 100-fold selectivity against other retinoid receptors, it is good practice to test for activity against other RAR and RXR subtypes, especially at higher concentrations.[4]

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound.

ReceptorpEC50
RARβ2 6.9
RARβ1 5.7
RARα 5.6

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Cell-Based Reporter Gene Assay for this compound Activity

This protocol provides a general framework for assessing the agonist activity of this compound using a luciferase reporter assay.

1. Materials:

  • Cell line expressing human RARβ2 and a luciferase reporter gene under the control of a retinoic acid response element (RARE).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (10 mM in DMSO).

  • Control agonist (e.g., all-trans retinoic acid).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in an appropriate volume of cell culture medium.

  • Seed the cells into a 96-well plate at a predetermined optimal density.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound and the control agonist in a serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compounds.

  • Include wells with medium containing only DMSO as a vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

4. Luciferase Assay:

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • Subtract the background luminescence (from wells with no cells) from all readings.

  • Normalize the data if a co-transfected control was used.

  • Plot the luminescence signal against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and pEC50 values.

Visualizations

Signaling Pathway of this compound

AC55649_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound RAR RARβ2 AC55649->RAR Binds and Activates RXR RXR RAR->RXR Heterodimerizes CoR Co-repressors RAR->CoR Inhibited CoA Co-activators RAR->CoA Recruits RARE RARE RXR->RARE TargetGene Target Gene RARE->TargetGene Binds to promoter mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response (e.g., Differentiation, Apoptosis) Protein->CellularResponse Leads to

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for this compound Reporter Assay

Experimental_Workflow cluster_prep Day 1: Preparation and Treatment cluster_readout Day 2: Data Acquisition and Analysis A Seed cells in 96-well plate B Incubate for 18-24 hours A->B C Prepare this compound serial dilutions B->C D Treat cells with This compound C->D E Incubate for 18-24 hours D->E F Add luciferase assay reagent E->F Proceed to Day 2 G Measure luminescence F->G H Analyze data and plot dose-response curve G->H

Caption: General experimental workflow for a cell-based reporter assay with this compound.

References

Technical Support Center: AC-55649 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of AC-55649. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective agonist for the human Retinoic Acid Receptor Beta 2 (RARβ2). RARs are nuclear receptors that function as ligand-activated transcription factors. Upon binding by an agonist like this compound, the receptor undergoes a conformational change, leading to the regulation of target gene expression. These genes are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Q2: Is this compound expected to be cytotoxic?

A2: Based on available data, this compound generally exhibits low to marginal cytotoxicity in several cancer cell lines. However, the activation of RARβ2 has been linked to the induction of apoptosis and cell cycle arrest in certain cancer cell types. Therefore, the cytotoxic potential of this compound can be cell-type specific and dependent on the concentration and duration of exposure.

Q3: What are the common assays to assess the cytotoxicity of this compound?

A3: Standard in vitro cytotoxicity assays are suitable for evaluating the effects of this compound. These include:

  • MTT/XTT or Resazurin (alamarBlue) assays: These colorimetric or fluorometric assays measure metabolic activity, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is a small molecule that is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). The stability and solubility of this compound in your specific cell culture medium should be considered, especially for long-term experiments.

Data Presentation

Due to the limited publicly available quantitative cytotoxicity data for this compound across a wide range of cell lines, a template table is provided below for researchers to populate with their own experimental data. Existing literature suggests that this compound has shown low cytotoxicity in certain cancer cell lines such as COLO205 and HT-29, with IC50 values greater than 200 µM after 48 hours of treatment as determined by an MTT assay.[1] One study also reported no or marginal cytotoxicity in a cell viability assay.

Table 1: User-Defined Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)Notes
e.g., A549MTT48
e.g., MCF-7LDH72
e.g., HepG2Annexin V/PI24

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Target cell line(s)

    • Complete cell culture medium

    • This compound

    • DMSO (for stock solution)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.

  • Materials:

    • Target cell line(s)

    • Complete cell culture medium

    • This compound

    • DMSO

    • 96-well plates

    • Commercially available LDH assay kit

    • Lysis buffer (for maximum LDH release control)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with lysis buffer approximately 45 minutes before the end of the incubation period.

      • Medium Background Control: Wells with culture medium but no cells.

    • After the incubation period, carefully collect the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Materials:

    • Target cell line(s)

    • Complete cell culture medium

    • This compound

    • DMSO

    • 6-well plates or culture tubes

    • Annexin V-FITC/Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with this compound at the desired concentrations for the specified time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS or medium.

Issue 2: Unexpectedly High Cytotoxicity in Control Wells

  • Possible Cause: Solvent (e.g., DMSO) toxicity, cell contamination, or poor cell health.

  • Troubleshooting Steps:

    • Verify that the final solvent concentration is not toxic to your specific cell line (typically ≤ 0.1%). Run a solvent toxicity curve.

    • Regularly test cell cultures for mycoplasma contamination.

    • Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment.

Issue 3: Low Signal or Insensitive Dose-Response Curve

  • Possible Cause: Suboptimal cell density, insufficient incubation time, or low potency of the compound in the chosen cell line.

  • Troubleshooting Steps:

    • Optimize the cell seeding density to ensure the signal is within the linear range of the assay.

    • Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect.

    • If this compound is not expected to be highly cytotoxic, consider using assays that measure other cellular effects, such as cell proliferation or specific signaling pathway activation.

Mandatory Visualizations

Signaling Pathway

Activation of RARβ2 by this compound can lead to the transcriptional regulation of genes involved in cell cycle arrest and apoptosis. The simplified diagram below illustrates a potential signaling cascade.

RARbeta2_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus AC55649 This compound RARb2 RARβ2 AC55649->RARb2 Binds RXR RXR RARE RARE (Retinoic Acid Response Element) RARb2->RARE Heterodimerizes with RXR and translocates to nucleus TargetGenes Target Gene Transcription (e.g., p21, Bax) RARE->TargetGenes Binds to CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: RARβ2 signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Seed cells in multi-well plates) start->cell_culture compound_prep 2. Compound Preparation (Prepare serial dilutions of this compound) cell_culture->compound_prep treatment 3. Cell Treatment (Expose cells to this compound for a defined period) compound_prep->treatment assay_selection 4. Select Cytotoxicity Assay treatment->assay_selection viability_assay 5a. Viability Assay (e.g., MTT, Resazurin) assay_selection->viability_assay Metabolic Activity cytotoxicity_assay 5b. Cytotoxicity Assay (e.g., LDH release) assay_selection->cytotoxicity_assay Membrane Integrity apoptosis_assay 5c. Apoptosis Assay (e.g., Annexin V/PI) assay_selection->apoptosis_assay Apoptosis/Necrosis data_acquisition 6. Data Acquisition (Measure absorbance, fluorescence, or cell populations) viability_assay->data_acquisition cytotoxicity_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis 7. Data Analysis (Calculate % viability/cytotoxicity, IC50 values) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound cytotoxicity assessment.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of AC-55649

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of AC-55649. This document provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Researchers working with this compound, a highly lipophilic (LogP = 7.7) and poorly water-soluble (<0.001 mg/mL) biphenyl (B1667301) carboxylic acid, often face challenges in achieving desired concentrations in aqueous media for in vitro and in vivo experiments.[1] The following table summarizes various strategies to enhance the solubility of this compound, with detailed protocols provided below.

Method Key Principle Recommended Starting Conditions Potential Advantages Potential Disadvantages
Co-solvents Increase solubility by reducing the polarity of the aqueous solvent.[2]1. For in vitro stock solutions: 100% DMSO. 2. For in vivo (rodent) formulation: 8% Ethanol, 92% PEG-400.Simple to prepare; effective for many lipophilic compounds.High concentrations of organic solvents can be toxic to cells in vitro and may cause vehicle effects in vivo.[3]
pH Adjustment As a carboxylic acid, this compound is more soluble in its deprotonated (ionized) form at higher pH.Increase the pH of the aqueous buffer to >7.4 using a dilute base (e.g., 0.1 M NaOH).Can significantly increase aqueous solubility; avoids organic solvents.[4][]Requires careful pH control; may not be suitable for all experimental systems due to pH constraints.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[2]0.5% - 2% (w/v) Tween® 80 or Polysorbate 80 in aqueous buffer.Effective at low concentrations; can improve stability.[2]Can interfere with some biological assays; potential for cell toxicity at higher concentrations.[3]
Cyclodextrin (B1172386) Complexation Forms inclusion complexes where the lipophilic drug is encapsulated within the cyclodextrin's hydrophobic cavity.Prepare a 1:1 molar ratio of this compound to a modified β-cyclodextrin (e.g., HP-β-CD) in aqueous solution.Can significantly increase solubility and bioavailability; generally well-tolerated.[6]Complex preparation can be more involved; may not be suitable for all drug structures.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a high-concentration stock solution of this compound for my in vitro cell-based assays. What is the best solvent?

A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is expected to have good solubility in DMSO. Prepare a stock solution (e.g., 10-50 mM) in 100% DMSO. When diluting into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] If precipitation occurs upon dilution, consider lowering the stock concentration or using a co-solvent system as described in the protocols below.

Q2: My this compound precipitates out of my cell culture medium upon dilution from a DMSO stock. How can I prevent this?

A2: Precipitation upon dilution into an aqueous environment is a common issue with highly lipophilic compounds. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The simplest approach is to test if a lower final concentration of this compound remains in solution.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) in your final assay medium can help maintain solubility.

  • Pre-complex with Serum: If your cell culture medium contains serum (e.g., FBS), the serum proteins can help to solubilize lipophilic compounds. Try pre-incubating your diluted this compound in a small volume of serum-containing medium before adding it to the full volume in your assay plate.

Q3: What is a suitable vehicle for administering this compound to rodents for pharmacokinetic studies?

A3: A previously reported formulation for oral administration of this compound in rats is a solution of 8% Ethanol and 92% Polyethylene Glycol 400 (PEG-400) . This co-solvent system is designed to maintain the solubility of the lipophilic compound in a formulation suitable for in vivo dosing.

Q4: Can I use pH adjustment to dissolve this compound in an aqueous buffer for my experiments?

A4: Yes, as this compound is a carboxylic acid, its solubility is pH-dependent. The ionized (deprotonated) form of the carboxylic acid is more water-soluble than the neutral (protonated) form. By increasing the pH of your aqueous buffer to above the pKa of the carboxylic acid group (typically in the range of 4-5), you will increase its solubility. A detailed protocol for pH-mediated solubilization is provided below. However, you must ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube or vial until the compound is completely dissolved. Gentle heating (e.g., 37°C) or sonication can be used to aid dissolution, but ensure the compound is stable under these conditions.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Initial pH Adjustment: While stirring the buffer, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to raise the pH to approximately 8.0.

  • Compound Addition: Add the this compound powder to the basic buffer.

  • Dissolution: Continue stirring until the compound is fully dissolved. Sonication can be used to facilitate this process.

  • Final pH Adjustment: Carefully adjust the pH back to your desired experimental pH using a dilute acidic solution (e.g., 0.1 M HCl). Be aware that lowering the pH may cause the compound to precipitate if its solubility limit is exceeded at the final pH.

Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)

This method is suitable for preparing a more soluble form of this compound for various applications.

  • Molar Ratio Calculation: Calculate the amounts of this compound and a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) for a 1:1 molar ratio.

  • Slurry Formation: Place the HP-β-CD powder in a mortar and add a small amount of water to form a thick paste.

  • Compound Addition: Add the this compound powder to the paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of water.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity. The resulting powder should have improved aqueous solubility compared to the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_application Application weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve ph_adjust pH Adjustment (Protocol 2) dissolve->ph_adjust cosolvent Co-solvent (e.g., PEG-400) dissolve->cosolvent surfactant Surfactant (e.g., Tween 80) dissolve->surfactant cyclodextrin Cyclodextrin (Protocol 3) dissolve->cyclodextrin invitro In Vitro Assay (Cell Culture) ph_adjust->invitro invivo In Vivo Study (Animal Dosing) cosolvent->invivo surfactant->invitro cyclodextrin->invitro cyclodextrin->invivo signaling_pathway cluster_problem Problem Identification cluster_solutions Potential Solutions start Poor Aqueous Solubility of this compound check_assay Is the assay cell-based? start->check_assay ph_adjust pH Adjustment start->ph_adjust dmso_stock Use DMSO Stock (<0.5% final conc.) check_assay->dmso_stock Yes cosolvent_system Use Co-solvent System (e.g., Ethanol/PEG-400) check_assay->cosolvent_system No (in vivo) surfactant_addition Add Surfactant (e.g., Tween 80) dmso_stock->surfactant_addition Precipitation occurs

References

Technical Support Center: AC-55649 for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the RARβ2 agonist, AC-55649, in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.

Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended solvent?

Answer: this compound is a highly lipophilic compound with very low aqueous solubility (<0.001 mg/mL).[1] Therefore, it is not recommended to dissolve it directly in aqueous solutions like saline or PBS. For in vivo administration, a common approach for poorly soluble compounds is to first dissolve the compound in an organic solvent and then dilute it in a suitable vehicle.

A recommended starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.

Question: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous vehicle for injection. How can I prevent this?

Answer: Precipitation upon dilution of a DMSO stock solution is a common issue with lipophilic compounds. To maintain solubility and create a stable formulation for in vivo administration, a multi-component vehicle system is often necessary. We recommend a vehicle containing a combination of solvents and surfactants.

A widely used vehicle for administering poorly soluble compounds in vivo consists of:

  • DMSO: To initially dissolve the compound.

  • PEG 400 (Polyethylene glycol 400): A water-miscible solvent that helps to keep the compound in solution.

  • Tween 80 (Polysorbate 80): A surfactant that improves solubility and stability of the formulation.

  • Saline or PBS: The aqueous component of the vehicle.

A common starting ratio for such a vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Question: What is a safe concentration of DMSO for in vivo administration in mice?

Answer: While DMSO is a useful solvent, it can have toxic effects at higher concentrations. For intraperitoneal (IP) injections in mice, it is generally recommended to keep the final concentration of DMSO at 10% or lower in the injection volume. Higher concentrations may cause irritation, inflammation, and other adverse effects.

Question: I am observing signs of toxicity or distress in my animals after administering this compound. What could be the cause?

Answer: If you observe adverse effects, it is important to determine whether the toxicity is caused by the compound itself or the vehicle. We recommend including a "vehicle-only" control group in your experiments. This group will receive the same injection volume of the vehicle without this compound. If the animals in the vehicle-only group show similar signs of distress, the vehicle formulation may need to be optimized. Consider lowering the percentage of DMSO or trying an alternative vehicle.

While specific toxicity data for this compound is not extensively published, retinoids as a class can have toxic effects, so careful dose-response studies are recommended to determine the optimal therapeutic window.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent and highly selective agonist for the Retinoic Acid Receptor beta 2 (RARβ2).[1][2] It was identified through high-throughput screening and is characterized by its high lipophilicity (Log P = 7.7) and very low aqueous solubility.[1]

What is the mechanism of action of this compound?

This compound selectively binds to and activates the RARβ2, a nuclear receptor that functions as a ligand-activated transcription factor.[3] Upon activation, RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the regulation of their transcription. This pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.

What are the potential therapeutic applications of this compound?

This compound and other RARβ2 agonists have been investigated for their potential in treating conditions such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[2] Studies have shown that RARβ2 agonists can mitigate lipid accumulation in various tissues and reverse diabetic phenotypes in mouse models.[2]

How does this compound differ from AC-261066?

AC-261066 is a compound that was developed through the optimization of this compound.[2] The goal of this optimization was to improve upon the poor physicochemical properties of this compound. As a result, AC-261066 is more potent, has improved solubility, and is orally bioavailable, while retaining the selectivity for RARβ2.[2]

Quantitative Data

The following table summarizes the key physicochemical and pharmacological properties of this compound.

PropertyValueReference
Target Retinoic Acid Receptor β2 (RARβ2)[1][3]
Activity pEC50 = 6.9[3]
Lipophilicity (Log P) 7.7[1]
Aqueous Solubility <0.001 mg/mL[1]

Experimental Protocols

Recommended Protocol for Preparation of this compound for Intraperitoneal (IP) Injection in Mice

This protocol is a recommended starting point for formulating this compound for in vivo studies. Optimization may be required based on the specific experimental conditions and animal model.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG 400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle Mixture:

    • In a sterile tube, prepare the vehicle by mixing the components in the following order and ratio:

      • 40% PEG 400

      • 5% Tween 80

      • 45% Saline or PBS

    • Vortex thoroughly to ensure a homogenous mixture.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex and gently warm if necessary to ensure complete dissolution. The final formulation will contain 10% of this DMSO stock.

  • Prepare the Final Dosing Solution:

    • Add 1 part of the this compound DMSO stock solution to 9 parts of the prepared vehicle mixture. For example, to prepare 1 mL of the final dosing solution, add 100 µL of the this compound DMSO stock to 900 µL of the vehicle.

    • Vortex the final solution thoroughly. If any precipitation is observed, brief sonication may help to redissolve the compound.

    • Visually inspect the solution for any precipitates before administration. The final solution should be clear.

  • Administration:

    • Administer the solution to the animals via intraperitoneal injection at the desired dose.

    • The injection volume should be calculated based on the animal's body weight and should not exceed recommended volumes (e.g., typically up to 10 mL/kg for mice).

Important Considerations:

  • Always prepare the dosing solution fresh on the day of the experiment.

  • Include a vehicle-only control group in your study to account for any effects of the vehicle.

  • Perform a dose-response study to determine the optimal and non-toxic dose of this compound for your specific model.

Visualizations

RAR_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound AC55649_cyt This compound AC55649->AC55649_cyt Cellular Uptake RARb2 RARβ2 AC55649_cyt->RARb2 Heterodimer RARβ2/RXR Heterodimer RARb2->Heterodimer RXR RXR RXR->Heterodimer RARE RARE Heterodimer->RARE Binds to TargetGene Target Gene Transcription RARE->TargetGene Regulates

Caption: RARβ2 signaling pathway activated by this compound.

in_vivo_workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Endpoint Analysis prep_vehicle 1. Prepare Vehicle (e.g., DMSO, PEG400, Tween80, Saline) final_solution 3. Prepare Final Dosing Solution prep_vehicle->final_solution dissolve_compound 2. Dissolve this compound in DMSO (Stock Solution) dissolve_compound->final_solution administration 5. Administer Compound (e.g., IP Injection) final_solution->administration animal_groups 4. Animal Grouping (Vehicle Control, Treatment Groups) animal_groups->administration monitoring 6. Monitor Animal Health & Clinical Signs administration->monitoring tissue_collection 7. Collect Tissues/Blood monitoring->tissue_collection data_analysis 8. Analyze Endpoints (e.g., Gene Expression, Histology) tissue_collection->data_analysis interpretation 9. Data Interpretation data_analysis->interpretation

Caption: Experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of RARβ2 Agonists: AC-55649 vs. AC-261066

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selective retinoic acid receptor beta 2 (RARβ2) agonists, AC-55649 and AC-261066. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

This compound and AC-261066 are both selective agonists for the retinoic acid receptor beta 2 (RARβ2), a nuclear receptor that plays a crucial role in various physiological processes, including cell differentiation, proliferation, and apoptosis. Dysregulation of RARβ2 signaling has been implicated in several diseases, making it an attractive therapeutic target. This compound was identified through high-throughput screening, and subsequent lead optimization led to the development of AC-261066 with improved physicochemical and pharmacokinetic properties.[1][2][3] This guide will delve into a direct comparison of their efficacy, supported by available in vitro and in vivo data.

Data Presentation

In Vitro Efficacy and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and AC-261066 for various retinoic acid receptor (RAR) isoforms. The data is presented as pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

CompoundRARβ2 (pEC50)RARβ1 (pEC50)RARα (pEC50)RARγ (pEC50)Selectivity for RARβ2
This compound 6.9[4][5]5.75.6~5.6~100-fold vs other RARs[4]
AC-261066 8.0 - 8.1[6][7]6.4[6][7]6.2[6][7]6.3[6][7]Potent and selective[6][7]
Physicochemical and Pharmacokinetic Properties

The development of AC-261066 from this compound was primarily driven by the need to improve upon the latter's unfavorable physicochemical properties. The following table highlights these key differences.

PropertyThis compoundAC-261066
Lipophilicity (Log P) 7.7[4]Improved (Lower)
Aqueous Solubility <0.001 mg/mL[4]Greatly improved[1][2][3]
Oral Bioavailability (in rats) Not reported, expected to be low52%[4]

Experimental Protocols

Functional Mammalian Cell-Based R-SAT Assay (for determining pEC50)

The potency and selectivity of this compound and AC-261066 were initially determined using a functional mammalian cell-based receptor-s-assay technology (R-SAT). While a detailed, step-by-step protocol from the original study by Lund et al. (2005) is not publicly available, the general principles of such an assay are as follows:

  • Cell Line: A mammalian cell line (e.g., HEK293, CHO) is engineered to express the human RARβ2 receptor.

  • Reporter Gene Construct: The cells are also transfected with a reporter gene construct. This typically consists of a luciferase gene under the control of a promoter containing retinoic acid response elements (RAREs).

  • Compound Treatment: The engineered cells are incubated with varying concentrations of the test compounds (this compound or AC-261066).

  • Receptor Activation and Signal Transduction: Agonist binding to RARβ2 leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to the RAREs in the reporter construct, initiating the transcription of the luciferase gene.

  • Luminescence Measurement: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentrations to generate a dose-response curve, from which the EC50 (and subsequently pEC50) value is calculated. Selectivity is determined by performing similar assays with cells expressing other RAR isoforms (RARα, RARγ, and other RARβ isoforms).

In Vivo Efficacy Model: High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of NAFLD: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of several weeks (e.g., 12-16 weeks) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.

  • Drug Administration: AC-261066 is administered to the mice, often mixed in their drinking water, for a specified duration (e.g., the last 4 weeks of the HFD feeding).

  • Efficacy Endpoints: At the end of the study, various parameters are assessed, including:

    • Histological analysis of the liver: To evaluate steatosis, inflammation, and fibrosis.

    • Biochemical analysis: Measurement of plasma levels of glucose, insulin, and liver enzymes (e.g., ALT, AST).

    • Gene expression analysis: To determine the effect of the compound on the expression of genes involved in lipid metabolism, inflammation, and fibrosis in the liver.

In Vivo Efficacy Model: Myocardial Infarction-Induced Heart Failure
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of Heart Failure: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration: Following the induction of MI, AC-261066 is administered to the mice, typically in their drinking water.

  • Efficacy Endpoints: Cardiac function and remodeling are assessed at various time points post-MI using methods such as:

    • Echocardiography: To measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Histological analysis of the heart: To assess infarct size, fibrosis, and cardiomyocyte hypertrophy.

    • Biomarker analysis: Measurement of markers of oxidative stress and inflammation in the cardiac tissue.

Mandatory Visualization

experimental_workflow General Experimental Workflow for In Vitro Efficacy Testing cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Data Acquisition cluster_analysis Data Analysis cell_line Engineer cell line to express RARβ2 and luciferase reporter cell_culture Culture and plate cells in multi-well plates cell_line->cell_culture incubation Incubate cells with compounds cell_culture->incubation compound_prep Prepare serial dilutions of this compound and AC-261066 compound_prep->incubation cell_lysis Lyse cells to release luciferase incubation->cell_lysis substrate_add Add luciferase substrate cell_lysis->substrate_add luminescence Measure luminescence substrate_add->luminescence dose_response Generate dose-response curves luminescence->dose_response pec50 Calculate pEC50 values dose_response->pec50 rar_beta2_signaling_NAFLD RARβ2 Signaling in the Mitigation of NAFLD cluster_nucleus Nucleus cluster_gene_regulation cluster_cellular_effects Cellular Effects in Liver AC261066 AC-261066 RAR RARβ2/RXR Heterodimer AC261066->RAR Activates RARE RARE RAR->RARE Binds to inflammation ↓ Pro-inflammatory genes (e.g., TNFα, IL-1β, MCP-1) RARE->inflammation fibrosis ↓ Pro-fibrotic genes (e.g., α-SMA, TGF-β1, Collagen) RARE->fibrosis lipid_metabolism ↑ Genes for fatty acid oxidation ↓ Genes for lipogenesis RARE->lipid_metabolism reduced_inflammation Reduced Inflammation inflammation->reduced_inflammation reduced_fibrosis Reduced Fibrosis (HSC inactivation) fibrosis->reduced_fibrosis reduced_steatosis Reduced Steatosis lipid_metabolism->reduced_steatosis rar_beta2_signaling_heart_failure RARβ2 Signaling in Ameliorating Heart Failure cluster_nucleus Nucleus cluster_gene_regulation cluster_cellular_effects Cellular Effects in Cardiomyocytes cluster_organ_level_effects Organ-Level Effects AC261066 AC-261066 RAR RARβ2/RXR Heterodimer AC261066->RAR Activates RARE RARE RAR->RARE Binds to oxidative_stress ↓ Pro-oxidant genes ↑ Anti-oxidant genes RARE->oxidative_stress fibrosis ↓ Pro-fibrotic genes RARE->fibrosis reduced_oxidative_stress Reduced Oxidative Stress oxidative_stress->reduced_oxidative_stress reduced_fibrosis Reduced Cardiac Fibrosis fibrosis->reduced_fibrosis improved_function Improved Cardiac Function (↑ LVEF) reduced_oxidative_stress->improved_function reduced_fibrosis->improved_function

References

A Comparative Analysis of AC-55649 and Other Retinoic Acid Receptor (RAR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AC-55649 with other prominent Retinoic Acid Receptor (RAR) agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate compounds for their studies in areas such as oncology, dermatology, and neurodegenerative diseases.

Introduction to this compound

This compound is a synthetic organic compound identified as a potent and highly isoform-selective agonist for the human retinoic acid receptor beta 2 (RARβ2).[1][2][3] Its selectivity for RARβ2 over other RAR isoforms (RARα and RARγ) makes it a valuable tool for investigating the specific biological roles of this receptor subtype.[2][4]

Quantitative Comparison of RAR Agonist Activity

The following table summarizes the in vitro activity and physicochemical properties of this compound in comparison to other well-characterized RAR agonists.

CompoundTarget Receptor(s)pEC50Efficacy (%)Aqueous Solubility (mg/mL)Lipophilicity (Log P)
This compound RARβ2 6.9 92 <0.001 7.7
AC-261066RARβ28.1100>0.244.4
All-trans Retinoic Acid (ATRA)Pan-RAR (α, β, γ)α: ~8.2, β: ~8.3, γ: ~8.7 (IC50 nM)Not specifiedInsoluble in waterNot specified
AM580RARα8.1 (IC50 nM)Not specifiedNot specifiedNot specified
AdapaleneRARβ, RARγβ: 8.6, γ: 8.0 (AC50 nM)Not specifiedPractically insoluble in waterNot specified
CD437RARγNot specifiedNot specifiedNot specifiedNot specified

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Higher values indicate greater potency. Data for this compound and AC-261066 are from a functional mammalian cell-based R-SAT assay.[5][6] Data for other agonists are compiled from various sources and may have been determined using different assay formats.

RAR Signaling Pathway

The canonical signaling pathway for RAR agonists like this compound is initiated by the binding of the agonist to its specific RAR isoform within the cell nucleus. This binding event triggers a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RAR then forms a heterodimer with a Retinoid X Receptor (RXR). This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, ultimately modulating gene transcription.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist_cyto RAR Agonist (e.g., this compound) Agonist_nu RAR Agonist Agonist_cyto->Agonist_nu Enters Nucleus RAR RAR Agonist_nu->RAR Binds CoRepressor Co-Repressor Complex RAR->CoRepressor Releases RXR RXR RAR->RXR Heterodimerizes with RAR_RXR RAR-RXR Heterodimer CoActivator Co-Activator Complex RAR_RXR->CoActivator Recruits RARE RARE RAR_RXR->RARE Binds to Gene Target Gene CoActivator->Gene Activates Transcription RARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Canonical RAR signaling pathway initiated by an agonist.

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro functional assays designed to measure the potency and efficacy of RAR agonists. A common method employed is the Retinoid-Screening Assay Technology (R-SAT), a functional mammalian cell-based assay.

Representative Experimental Protocol: Reporter Gene Assay for RAR Agonist Activity
  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector encoding the full-length human RAR isoform (e.g., RARβ2).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

    • A control plasmid, such as one expressing β-galactosidase, is also co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After a 24-hour post-transfection period, the cells are treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control.

    • The compounds are typically dissolved in DMSO and then diluted in the cell culture medium to achieve the final desired concentrations.

  • Luciferase Assay:

    • Following a 24-hour incubation with the compounds, the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that gives half-maximal response) and the maximum efficacy.

    • The pEC50 is then calculated as the negative logarithm of the EC50 value.

Experimental_Workflow A 1. Cell Culture & Co-transfection (RAR Expression + RARE-Luciferase Reporter) B 2. Treatment with RAR Agonists (e.g., this compound) A->B C 3. Cell Lysis & Luciferase Assay B->C D 4. Data Analysis (Dose-Response Curve) C->D E Determination of pEC50 and Efficacy D->E

Caption: Workflow for determining RAR agonist activity.

Summary and Conclusion

This compound stands out as a highly selective research tool for elucidating the specific functions of the RARβ2 isoform. While its potency is significant, its poor aqueous solubility and high lipophilicity may present challenges for in vivo applications.[5][6] In contrast, AC-261066, a structural analog of this compound, offers improved potency and significantly better physicochemical properties, making it a more suitable candidate for in vivo studies.[6]

Other RAR agonists, such as the pan-agonist ATRA and isoform-selective compounds like AM580 and Adapalene, provide a broader context for understanding the diverse roles of the different RAR subtypes. The choice of agonist will ultimately depend on the specific research question and the desired selectivity profile. This guide provides a foundational dataset to aid in this selection process.

References

A Head-to-Head Comparison: The RARβ2-Selective Agonist AC-55649 Versus Pan-RAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between selective and pan-agonists for nuclear receptors are critical in designing targeted therapeutic strategies. This guide provides an objective comparison of AC-55649, a potent and selective Retinoic Acid Receptor β2 (RARβ2) agonist, with widely used pan-RAR agonists such as All-trans Retinoic Acid (ATRA) and TTNPB. This comparison is supported by experimental data on binding affinities, functional potencies, and cellular effects.

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a pivotal role in cell growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ. While pan-RAR agonists activate all three subtypes, subtype-selective agonists like this compound offer the potential for more targeted therapeutic interventions with potentially fewer off-target effects.

Quantitative Comparison of Agonist Potency and Selectivity

The following table summarizes the reported binding affinities (IC50) and functional potencies (EC50/pEC50) of this compound and representative pan-RAR agonists for the human RAR subtypes.

CompoundTargetIC50 (nM)EC50 (nM)pEC50Selectivity Profile
This compound RARβ2Not Reported-6.9Highly selective for RARβ2.[2][3][4]
RARβ1Not Reported-5.7~16-fold less potent than for RARβ2.[4]
RARαNot Reported-5.6~20-fold less potent than for RARβ2.[4]
ATRA (All-trans Retinoic Acid) RARα-4 - 12.9-Pan-agonist.[5][6]
RARβ-5-Pan-agonist.[5]
RARγ-0.39 - 2-Pan-agonist.[5][6]
TTNPB RARα5.12.0 - 21-Potent pan-agonist.[7][8][9]
RARβ4.51.1 - 4-Potent pan-agonist.[7][8][9]
RARγ9.30.8 - 2.4-Potent pan-agonist.[7][8][9]

Signaling Pathway and Mechanism of Action

RARs function as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins, which in turn activates the transcription of target genes.

RAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RAR Agonist (e.g., this compound, ATRA) Agonist->Agonist_n Enters Nucleus RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) Corepressor Corepressor Complex Corepressor->RAR_RXR Dissociates upon agonist binding Coactivator Coactivator Complex Transcription Target Gene Transcription Coactivator->Transcription Activates Agonist_n->RAR Binds RAR_RXR->RARE Binds to RAR_RXR->Coactivator Recruits

Figure 1. Simplified RAR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and pan-RAR agonists are outlined below.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor.

  • Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of test compounds for RAR subtypes.

  • Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a receptor preparation (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled competitor compound. The amount of radioligand displaced by the competitor is measured to determine the competitor's binding affinity.

  • General Protocol:

    • Prepare membrane fractions from cells overexpressing a specific RAR subtype.

    • Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-ATRA) with the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (this compound or pan-agonist).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[10][11]

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding by including a high concentration of an unlabeled ligand.

    • Calculate IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki values using the Cheng-Prusoff equation.[12]

Radioligand Binding Assay Workflow start Start prepare Prepare RAR-expressing cell membranes start->prepare incubate Incubate membranes with radioligand and test compound prepare->incubate separate Separate bound and free ligand via filtration incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data to determine IC50/Ki quantify->analyze end End analyze->end

Figure 2. Radioligand binding assay workflow.
Transcriptional Activation (Reporter) Assay

This assay measures the ability of a compound to activate gene transcription through a specific receptor.

  • Objective: To determine the potency (EC50) and efficacy of test compounds as RAR agonists.

  • Principle: Cells are co-transfected with a plasmid expressing an RAR subtype and a reporter plasmid containing a luciferase gene under the control of RAREs. Activation of the RAR by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

  • General Protocol:

    • Seed cells (e.g., HEK293) in a multi-well plate.

    • Transfect cells with an RAR expression vector and a RARE-luciferase reporter vector.

    • After an incubation period, treat the cells with varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 16-24 hours) to allow for gene expression.

    • Lyse the cells and add a luciferase assay reagent.[13][14][15][16]

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the compound concentration to determine the EC50 value.

Cell Differentiation Assay

This assay assesses the biological effect of RAR agonists on cell fate.

  • Objective: To evaluate the ability of this compound and pan-RAR agonists to induce differentiation in a relevant cell line.

  • Principle: Certain cell lines, such as the human neuroblastoma cell line SH-SY5Y or the promyelocytic leukemia cell line HL-60, can be induced to differentiate into more mature cell types upon treatment with RAR agonists. Differentiation is assessed by morphological changes and the expression of lineage-specific markers.

  • General Protocol (using SH-SY5Y cells):

    • Plate SH-SY5Y cells at a specific density.

    • Induce differentiation by treating the cells with the test compound (e.g., 10 µM ATRA or varying concentrations of this compound) in a low-serum medium.[17]

    • Replace the medium with fresh medium containing the test compound every 2-3 days.

    • After a defined period (e.g., 6-7 days), assess cell differentiation by:

      • Morphology: Observing neurite outgrowth and changes in cell body shape using microscopy.[18][19][20][21]

      • Marker Expression: Quantifying the expression of neuronal markers (e.g., β-III tubulin, MAP2) by immunocytochemistry or Western blotting.

Logical Relationship: Selective vs. Pan-Agonists

The key difference between this compound and pan-RAR agonists lies in their receptor subtype selectivity. This selectivity can translate into different biological outcomes and therapeutic windows.

Selective vs Pan-Agonist cluster_agonists Types of RAR Agonists cluster_receptors RAR Subtypes cluster_effects Biological Effects Pan_Agonist Pan-RAR Agonist (e.g., ATRA, TTNPB) RARa RARα Pan_Agonist->RARa Activates RARb RARβ Pan_Agonist->RARb Activates RARg RARγ Pan_Agonist->RARg Activates Selective_Agonist Selective RAR Agonist (e.g., this compound) Selective_Agonist->RARb Primarily Activates Broad_Effects Broad Biological Effects (Potential for off-target effects) RARa->Broad_Effects RARb->Broad_Effects Targeted_Effects Targeted Biological Effects (Potentially improved therapeutic window) RARb->Targeted_Effects RARg->Broad_Effects

Figure 3. Logical relationship of selective vs. pan-RAR agonists.

Conclusion

This compound is a valuable research tool for elucidating the specific functions of RARβ2. Its high selectivity distinguishes it from pan-RAR agonists like ATRA and TTNPB, which activate all three RAR subtypes. This selectivity may offer a more targeted approach in therapeutic contexts where RARβ2-mediated signaling is desired, potentially minimizing side effects associated with the activation of RARα and RARγ. The choice between a selective and a pan-agonist will ultimately depend on the specific research question or therapeutic goal. This guide provides the foundational data and experimental context to aid in that decision-making process.

References

Validating the Effects of AC-55649: A Comparative Guide to siRNA-Mediated Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for validating the biological effects of AC-55649, a selective agonist of the Retinoic Acid Receptor Beta 2 (RARβ2). The primary focus is on the use of small interfering RNA (siRNA) as a powerful tool for confirming the on-target effects of this compound. This document outlines the mechanism of action of this compound, presents a comparative analysis with siRNA-mediated knockdown of RARβ2, and provides detailed experimental protocols for key validation studies.

Introduction to this compound and the Importance of Target Validation

This compound is a synthetic retinoid identified as a highly isoform-selective agonist for the human RARβ2 receptor.[1] It and its more potent, orally available successor, AC-261066, have demonstrated potential therapeutic effects, including anti-diabetic and anti-steatosis properties, by modulating the expression of genes involved in lipogenesis and fatty acid β-oxidation.[1] The mechanism of action involves the binding of this compound to RARβ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[2]

Given the complex nature of cellular signaling pathways, it is crucial to validate that the observed biological effects of a small molecule like this compound are indeed mediated by its intended target, RARβ2. Off-target effects are a common concern in drug development. siRNA-mediated gene silencing offers a specific and effective method to investigate the target dependency of a compound's activity. By comparing the phenotypic and molecular effects of this compound treatment with those of RARβ2 knockdown, researchers can gain a higher degree of confidence in the compound's mechanism of action.

Comparative Analysis: this compound vs. RARβ2 siRNA

The central principle of this validation strategy is that if the effects of this compound are truly mediated by RARβ2, then the knockdown of RARβ2 should either mimic or abrogate these effects. The following table summarizes a comparative analysis based on published data for the closely related and more potent RARβ2 agonist, AC-261066, and siRNA-mediated knockdown of RARβ.

Parameter AC-261066 Treatment (in wild-type cells) RARβ Knockdown/Knockout AC-261066 Treatment (in RARβ knockdown/knockout cells) Alternative RARβ Agonist (BMS453)
Target RARβ2 AgonismRARβ mRNA degradationRARβ2 Agonism (target absent)RARβ Agonism
Effect on RARβ/β2 mRNA Increase (3.3-fold for RARβ, 7.3-fold for RARβ2)[3]DecreaseNo change[3]Not reported
Effect on Lipid Accumulation Attenuates palmitate-induced lipid accumulation[3]Does not inhibit lipid accumulationFails to attenuate palmitate-induced lipid accumulation[3]Not reported
Effect on Cell Cycle Not reportedNot reportedNot reportedInduces G1 arrest[4]
Effect on TGFβ Signaling Not reportedNot reportedNot reportedInduces active TGFβ[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound RARbeta RARbeta This compound->RARbeta Binds Heterodimer RARβ/RXR Heterodimer RARbeta->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., altered lipid metabolism) Gene_Transcription->Biological_Effects

Figure 1: Simplified signaling pathway of this compound.

cluster_0 Cell Culture cluster_1 Analysis cluster_2 Data Comparison start Seed Cells transfection Transfect with siRNA (Control or RARβ) start->transfection treatment Treat with This compound or Vehicle transfection->treatment qpcr RT-qPCR for Gene Expression treatment->qpcr western Western Blot for Protein Levels treatment->western phenotypic Phenotypic Assays (e.g., Lipid Accumulation) treatment->phenotypic comparison Compare Effects of this compound in Control vs. RARβ Knockdown Cells qpcr->comparison western->comparison phenotypic->comparison

Figure 2: Experimental workflow for siRNA validation.

AC55649 This compound RARbeta_target RARβ Target AC55649->RARbeta_target Activates Observed_Effect Observed Biological Effect RARbeta_target->Observed_Effect Leads to Validation Target Validation Observed_Effect->Validation siRNA siRNA against RARβ siRNA->RARbeta_target Inhibits siRNA->Validation

Figure 3: Logical relationship of the validation.

Experimental Protocols

Cell Culture and Treatment with this compound/AC-261066
  • Cell Lines: Human hepatocyte cell lines such as HepG2 are suitable for studying the effects of these compounds on lipid metabolism.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound or AC-261066 in DMSO. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. A typical concentration for AC-261066 is 2 µM for a 72-hour treatment.[3]

  • Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of DMSO used to dissolve the compound.

siRNA-Mediated Knockdown of RARβ
  • siRNA Selection: Use at least two to three different validated siRNAs targeting different regions of the RARβ mRNA to minimize off-target effects. Commercially available pre-designed and validated siRNAs are recommended (e.g., from Santa Cruz Biotechnology or Thermo Fisher Scientific). A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

  • Transfection Protocol (General):

    • Seed cells in 6-well or 12-well plates to achieve 50-70% confluency on the day of transfection.

    • Dilute the siRNA (e.g., to a final concentration of 10-20 nM) in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex to the cells and incubate for 24-72 hours before proceeding with the this compound/AC-261066 treatment and subsequent analysis.

  • Validation of Knockdown: The efficiency of RARβ knockdown should be confirmed at both the mRNA level (by RT-qPCR) and the protein level (by Western blotting).

Quantitative Real-Time PCR (RT-qPCR)
  • RNA Isolation: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for RARβ and the target genes of interest. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against RARβ and a loading control (e.g., β-actin or GAPDH), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Alternative and Complementary Validation Methods

  • CRISPR/Cas9-mediated Knockout: As a more permanent and often more complete method of gene silencing, generating a stable RARβ knockout cell line using CRISPR/Cas9 technology provides a robust system for validating the on-target effects of this compound and its analogs.[3]

  • Rescue Experiments: To further confirm the specificity of the siRNA-mediated effects, a rescue experiment can be performed. This involves transfecting the RARβ-knockdown cells with a plasmid expressing an siRNA-resistant form of RARβ. The restoration of the this compound-induced phenotype would strongly support that the effect is mediated by RARβ.

  • Use of Selective Antagonists: In conjunction with agonists, the use of a selective RARβ antagonist can help to further elucidate the role of this receptor in the observed biological effects.

Conclusion

References

A Comparative Guide for Researchers: AC-55649 vs. Tamibarotene (AM80)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed, objective comparison of two synthetic retinoids, AC-55649 and tamibarotene (B1681231) (AM80), focusing on their performance, mechanisms of action, and supporting experimental data.

Overview and Mechanism of Action

Both this compound and tamibarotene are modulators of the retinoic acid receptor (RAR) signaling pathway, a critical pathway in cell growth, differentiation, and apoptosis.[1] However, their key difference lies in their selectivity for different RAR subtypes.

This compound is a potent and highly isoform-selective agonist for the human retinoic acid receptor β2 (RARβ2).[2][3] This selectivity makes it a valuable tool for investigating the specific roles of RARβ2 in various physiological and pathological processes.

Tamibarotene (AM80) , on the other hand, is a specific agonist for retinoic acid receptor α (RARα) and retinoic acid receptor β (RARβ), with a higher affinity for RARα.[4][5] It is a clinically approved drug in Japan for relapsed or refractory acute promyelocytic leukemia (APL).[4] Its mechanism of action in APL is well-established, where it targets the PML-RARα fusion protein, a hallmark of the disease. By binding to the RARα portion of this oncoprotein, tamibarotene induces the degradation of the fusion protein, leading to the differentiation of leukemic promyelocytes and eventual cell death.[5]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and tamibarotene, providing a basis for comparing their potency and selectivity.

Table 1: Receptor Activation Potency (pEC50)

CompoundRARαRARβ1RARβ2SelectivityReference
This compound5.65.76.9~100-fold for RARβ2[3][6]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vitro Biological Activity of Tamibarotene (AM80)

AssayCell LineParameterValueReference
Agonist Activity-pKi (RARα)8.19[7]
Agonist Activity-pKi (RARβ)7.52[7]
Binding Affinity-pIC50 (RARα)7.11[7]
Agonist Activity-pEC50 (RARα)7.35[7]
Proliferation AssayHL-60IC506 µM[8]
Proliferation AssayHL-60 (48h)IC508.94 µM[8]
Cell Viability AssayA549 (6 days)IC5049.1 ± 8.1 µM[9]

IC50 is the concentration of an inhibitor where the response is reduced by half. EC50 is the concentration of a drug that gives a half-maximal response. Ki is the inhibition constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the RAR signaling pathway and a typical experimental workflow for assessing these compounds.

RAR_Signaling_Pathway Figure 1: Simplified Retinoic Acid Receptor (RAR) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound, Tamibarotene) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding RAR Retinoic Acid Receptor (RAR) Retinoid->RAR Activation CRABP->RAR Transport to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RAR->RARE Binding RXR->RARE Binding CoR Co-repressor Complex TargetGene Target Gene CoR->TargetGene Repression CoA Co-activator Complex CoA->TargetGene Activation Transcription Transcription TargetGene->Transcription Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro Compound Evaluation cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HL-60) Treatment Cell Treatment (Varying Concentrations) CellCulture->Treatment CompoundPrep Compound Preparation (this compound or Tamibarotene) CompoundPrep->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, EdU) Treatment->Proliferation Differentiation Differentiation Assay (e.g., NBT reduction, CD11b expression) Treatment->Differentiation GeneExpression Gene Expression Analysis (e.g., qPCR, Western Blot) Treatment->GeneExpression DataAnalysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) Proliferation->DataAnalysis Differentiation->DataAnalysis GeneExpression->DataAnalysis

References

A Comparative Analysis of AC-55649 and CD2019 Selectivity for Retinoic Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profiles of RARβ agonists AC-55649 and CD2019, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the selectivity of two retinoic acid receptor beta (RARβ) agonists, this compound and CD2019. Both compounds are valuable tools in the study of RARβ signaling and its role in various physiological and pathological processes. Understanding their relative selectivity is crucial for the design and interpretation of experiments in drug discovery and development.

Quantitative Selectivity Profile

The following table summarizes the quantitative data on the selectivity of this compound and CD2019 for the different retinoic acid receptor (RAR) isoforms. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundTarget ReceptorSelectivity ProfilePotency (pEC50)Reference
This compound RARβ2100-fold selective for RARβ2 over other retinoid receptors.RARβ2: 6.9, RARβ1: 5.7, RARα: 5.6[1][2][3]
CD2019 RARβ5-fold selective for RARβ over RARα.Not explicitly stated in the provided search results.[4][5]
12-fold selective for RARβ over RARγ.[4][5]

Experimental Methodologies

The selectivity of this compound and CD2019 was determined using cell-based functional assays designed to measure the activation of specific RAR isoforms.

This compound: Receptor-Selection and Amplification Technology (R-SAT) Assay

This compound was identified as a highly isoform-selective agonist for the human RARβ2 receptor through a high-throughput screening of a large small-molecule library using a functional mammalian cell-based R-SAT assay.[1][3]

Principle: The R-SAT assay is a cell-based functional assay that measures the activation of a specific receptor by a test compound. Cells are engineered to express the target receptor (in this case, RARβ2) and a reporter gene whose expression is controlled by a response element that binds the activated receptor. Upon agonist binding, the receptor-ligand complex activates the transcription of the reporter gene, leading to a measurable signal (e.g., luminescence or fluorescence). The potency and efficacy of the agonist are determined by measuring the signal produced at different concentrations of the compound.

CD2019: Transactivation Assay

The selectivity of CD2019 for RARβ over other RAR isoforms was determined using a transactivation assay.[1]

Principle: A transactivation assay is a common method to assess the ability of a compound to activate a specific nuclear receptor. In this assay, host cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of the RAR isoform of interest (α, β, or γ) fused to a DNA-binding domain (e.g., GAL4), and a second plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the DNA-binding domain. When the test compound (agonist) binds to the RAR-LBD fusion protein, it induces a conformational change that allows the recruitment of coactivators and subsequent activation of reporter gene transcription. The resulting signal is proportional to the activation of the specific RAR isoform. By testing the compound against different RAR isoforms, its selectivity can be determined.

Signaling Pathway and Experimental Workflow

Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoic acid receptors are ligand-activated transcription factors that regulate gene expression by forming heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid Agonist (e.g., this compound, CD2019) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Enters Cell RAR RARβ CRABP->RAR Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RAR->RARE Forms Heterodimer with RXR and Binds to RARE RXR RXR RXR->RARE TargetGene Target Gene RARE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: Retinoic Acid Receptor (RAR) signaling pathway.

Experimental Workflow for Determining RAR Agonist Selectivity

The general workflow for assessing the selectivity of a compound for different RAR isoforms using a cell-based transactivation assay is depicted below.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition and Analysis Transfection Co-transfect cells with: 1. RAR isoform (α, β, or γ) expression vector 2. Reporter gene vector (e.g., Luciferase) Plating Plate transfected cells in multi-well plates Transfection->Plating CompoundAddition Add varying concentrations of This compound or CD2019 Plating->CompoundAddition Incubation Incubate for a defined period CompoundAddition->Incubation Lysis Lyse cells Incubation->Lysis Readout Measure reporter gene activity (e.g., Luminescence) Lysis->Readout Analysis Generate dose-response curves and calculate EC50 values Readout->Analysis Selectivity Determine selectivity by comparing EC50 values across RAR isoforms Analysis->Selectivity

Caption: Workflow for RAR agonist selectivity assay.

References

Cross-Validation of AC-55649 Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings for the selective Retinoic Acid Receptor Beta 2 (RARβ2) agonist, AC-55649, and its successor, AC-261066. The performance of these compounds is contrasted with other Retinoic Acid Receptor (RAR) modulators, supported by available experimental data. This guide aims to offer an objective resource for evaluating the therapeutic potential of targeting the RARβ2 signaling pathway.

This compound has been identified as a highly isoform-selective agonist for the human RARβ2 receptor.[1] Preclinical studies have demonstrated its potential in addressing metabolic disorders. To improve upon its physicochemical properties, a more potent and orally available compound, AC-261066, was developed.[1][2] This guide will delve into the preclinical efficacy of both this compound and AC-261066, and provide a comparative analysis with other RAR agonists that have been investigated in clinical settings.

Comparative Efficacy and Physicochemical Properties

The following table summarizes the key characteristics and preclinical findings for this compound, AC-261066, and selected comparator RAR modulators.

CompoundTarget Receptor(s)Key Preclinical FindingsPhysicochemical Properties
This compound RARβ2 (highly selective)Mitigates hyperglycemia and insulin (B600854) resistance in mouse models of type 2 diabetes; Reduces hepatic steatosis.[3]High lipophilicity, poor aqueous solubility.[4]
AC-261066 RARβ2 (potent and selective)Improves glycemic control and reduces steatosis in diabetic mouse models;[3] Shows cardioprotective effects in mouse models of myocardial infarction.[5][6]More potent and orally available than this compound.[2][7][8]
All-trans-Retinoic Acid (ATRA) Pan-RAR agonist (α, β, γ)Broad biological effects, including roles in cell differentiation and proliferation.Endogenous retinoid.
AM80 (Tamibarotene) RARα selectiveEffective in the treatment of Acute Promyelocytic Leukemia (APL).Synthetic retinoid.
CD437 RARγ selectiveInduces apoptosis in various cancer cell lines.Synthetic retinoid.

Signaling Pathway and Experimental Workflow

The activation of the RARβ2 receptor by agonists like this compound and AC-261066 initiates a signaling cascade that modulates the transcription of target genes involved in various cellular processes, including lipid metabolism and the oxidative stress response.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC55649 This compound / AC-261066 RARb2 RARβ2 AC55649->RARb2 Binds to RXR RXR Heterodimer RARβ2-RXR Heterodimer RXR->Heterodimer RARb2->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to TargetGenes Target Gene Transcription RARE->TargetGenes Activates mRNA mRNA TargetGenes->mRNA Leads to Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., ↓Lipogenesis, ↓Oxidative Stress) Protein->CellularResponse Experimental_Workflow A Compound Synthesis (this compound, AC-261066) B In Vitro Receptor Binding & Activity Assays A->B C Selection of Animal Model (e.g., HFD-induced obese mice, db/db mice) B->C D Drug Administration (e.g., oral gavage, in drinking water) C->D E In Vivo Efficacy Assessment (e.g., Glucose Tolerance Test, Tissue Triglyceride Measurement) D->E F Mechanism of Action Studies (e.g., Gene Expression Analysis, Immunohistochemistry) E->F G Data Analysis and Comparison F->G

References

AC-55649 vs. Natural Retinoids: A Comparative Analysis of Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic retinoic acid receptor (RAR) agonist AC-55649 and natural retinoids, focusing on their respective activities at the molecular and cellular levels. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their specific applications.

Executive Summary

This compound is a synthetic organic compound that acts as a potent and highly selective agonist for the human retinoic acid receptor beta 2 (RARβ2).[1][2] Natural retinoids, such as all-trans retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA), are derivatives of vitamin A that exhibit broader activity across the three RAR isotypes (α, β, and γ) and, in the case of 9-cis-RA, also activate retinoid X receptors (RXRs). The key distinction lies in this compound's pronounced isoform selectivity, offering a tool for dissecting the specific roles of RARβ2 signaling.

Data Presentation: Quantitative Comparison of Receptor Agonist Potency

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and natural retinoids for the activation of RAR subtypes. The data for this compound is presented as pEC50, which is the negative logarithm of the EC50 value in molar concentration. A higher pEC50 value indicates greater potency. For direct comparison, the corresponding EC50 values in nanomolar (nM) are also provided.

CompoundReceptor SubtypepEC50EC50 (nM)Selectivity Profile
This compound RARβ26.9[1][2]126Highly selective for RARβ2
RARβ15.7[1]2000~16-fold lower potency than for RARβ2
RARα5.6[1]2512~20-fold lower potency than for RARβ2
All-trans Retinoic Acid (ATRA) RARα-169[3]Pan-agonist
RARβ-9[3]Pan-agonist
RARγ-2[3]Pan-agonist
9-cis-Retinoic Acid (9-cis-RA) RARα-13[3]Pan-agonist
RARβ-173[3]Pan-agonist
RARγ-58[3]Pan-agonist

Signaling Pathways

The activation of retinoic acid receptors by both this compound and natural retinoids initiates a cascade of molecular events that ultimately regulate gene expression. The diagrams below illustrate these signaling pathways.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Natural Retinoid CRABP Cellular Retinoic Acid Binding Protein Ligand->CRABP Binding & Transport RAR RAR CRABP->RAR Nuclear Translocation RXR RXR RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding to DNA Gene_Transcription Target Gene Transcription RXR->Gene_Transcription Initiation CoR Co-repressor Complex CoR->RXR Dissociation CoA Co-activator Complex CoA->RXR Recruitment

Caption: General Retinoid Signaling Pathway (Within 100 characters)

Experimental Protocols

The quantitative data presented in this guide were primarily generated using cell-based transcriptional activation assays. A representative experimental workflow is outlined below.

Receptor-Selection and Amplification Technology (R-SAT) Assay (for this compound identification)

This functional, cell-based assay was utilized for the high-throughput screening that led to the discovery of this compound.[4] The core principle of R-SAT involves linking receptor activation to cell survival and proliferation.

Methodology Outline:

  • Cell Line: A suitable mammalian cell line is engineered to express the target receptor (e.g., human RARβ2).

  • Reporter System: The cells are co-transfected with a reporter construct where the expression of a selectable marker or a growth-promoting gene is under the control of a retinoic acid response element (RARE).

  • Screening: A library of compounds is added to the cells.

  • Selection: Only cells in which the target receptor is activated by a compound will express the selectable marker and proliferate.

  • Readout: The extent of cell proliferation is measured, which correlates with the agonist activity of the test compounds.

RSAT_Workflow Start Start Cell_Culture Engineer cell line to express RARβ2 and RARE-reporter Start->Cell_Culture Compound_Addition Add compound library (including this compound) Cell_Culture->Compound_Addition Incubation Incubate for several days Compound_Addition->Incubation Selection Agonist binding leads to reporter gene expression and cell proliferation Incubation->Selection Measurement Quantify cell proliferation (e.g., ATP measurement) Selection->Measurement Analysis Identify 'hits' with high proliferative signal Measurement->Analysis End End Analysis->End

Caption: R-SAT Experimental Workflow (Within 100 characters)
Transcriptional Activation Assay (for Natural Retinoids)

The EC50 values for natural retinoids were determined using a transient co-transfection assay with a luciferase reporter gene.[3]

Methodology Outline:

  • Cell Line: COS-7 cells were used for these experiments.

  • Transfection: Cells were co-transfected with an expression vector for the specific RAR isotype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE promoter (RARE-tk-Luc).

  • Treatment: Transfected cells were treated with varying concentrations of the retinoid compounds (ATRA or 9-cis-RA).

  • Incubation: Cells were incubated for a defined period to allow for receptor activation and reporter gene expression.

  • Lysis and Readout: Cells were lysed, and the luciferase activity was measured using a luminometer.

  • Data Analysis: The luciferase activity was normalized and plotted against the compound concentration to determine the EC50 value.

Transcriptional_Activation_Workflow Start Start Transfection Co-transfect COS-7 cells with RAR expression vector and RARE-luciferase reporter Start->Transfection Treatment Treat cells with varying concentrations of retinoids Transfection->Treatment Incubation Incubate to allow for gene expression Treatment->Incubation Lysis Lyse cells to release intracellular components Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Transcriptional Activation Assay Workflow (Within 100 characters)

Conclusion

This compound and natural retinoids represent valuable tools for investigating the complex roles of retinoic acid signaling. The high RARβ2 selectivity of this compound makes it a particularly useful probe for elucidating the specific functions of this receptor isoform in various physiological and pathological processes. In contrast, the pan-agonist activity of natural retinoids allows for the study of the broader effects of RAR activation. The choice between these compounds will ultimately depend on the specific research question and the desired level of receptor selectivity.

References

AC-55649: A Comparative Analysis of a Selective RARβ2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of AC-55649, a selective retinoic acid receptor beta 2 (RARβ2) agonist, with its successor compound, AC-261066, and other relevant alternatives. The information is supported by experimental data and detailed methodologies to facilitate replication and validation of the findings.

Introduction

This compound is a potent and highly isoform-selective agonist for the human retinoic acid receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily.[1][2] It was identified through a functional intact cell-based screening assay.[3] The subsequent lead optimization of this compound led to the development of AC-261066, a compound with improved potency, oral availability, and physicochemical properties while retaining high selectivity for RARβ2.[3] Both compounds have been investigated for their therapeutic potential in metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as for their cardioprotective effects.[4][5][6][7]

Retinoic Acid Signaling Pathway

Retinoic acid receptors (RARs) are ligand-activated transcription factors that form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA to regulate the transcription of target genes. The signaling pathway is crucial for various biological processes, including cell growth, differentiation, and apoptosis. This compound and AC-261066 selectively activate the RARβ2 isoform, leading to the modulation of specific gene expression programs.

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic Acid Retinoic Acid CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoic Acid->CRABP Binds RAR RARβ2 CRABP->RAR Translocates to Nucleus and Delivers Retinoic Acid AC55649 This compound / AC-261066 AC55649->RAR Binds and Activates RAR_RXR RARβ2-RXR Heterodimer RAR->RAR_RXR Heterodimerizes with RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates R-SAT Assay Workflow Cell_Culture HEK293T Cell Culture Transfection Co-transfection with RARβ2, RARE-Luciferase, and Renilla plasmids Cell_Culture->Transfection Incubation Incubation with Test Compounds (e.g., this compound) Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Dual-Luciferase Assay (Firefly and Renilla) Lysis->Luciferase_Assay Data_Analysis Data Analysis: Normalize Firefly to Renilla, Determine pEC50 Luciferase_Assay->Data_Analysis NAFLD Mouse Model Workflow Animal_Acclimation Acclimation of C57BL/6J mice Diet_Induction Induction of NAFLD with High-Fat Diet (HFD) for 12-16 weeks Animal_Acclimation->Diet_Induction Treatment_Groups Randomization into Treatment Groups: Vehicle, AC-261066, Other Compounds Diet_Induction->Treatment_Groups Dosing Daily Dosing via Oral Gavage for 4-8 weeks Treatment_Groups->Dosing Endpoint_Analysis Endpoint Analysis: - Liver Histology (H&E, Oil Red O) - Gene Expression (qPCR) - Protein Expression (Western Blot) - Blood Chemistry Dosing->Endpoint_Analysis

References

Safety Operating Guide

Proper Disposal of AC-55649: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for AC-55649, a potent and selective agonist of the human retinoic acid receptor β2 (RARβ2). [1]

Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks associated with its handling and disposal. The information presented herein is based on general safety principles for retinoid compounds and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer.

Understanding the Hazard Profile of this compound

This compound and related retinoid compounds present several potential hazards that necessitate careful handling and disposal. While a specific Safety Data Sheet for this compound was not publicly available, the hazard profile can be inferred from related retinoic acid compounds.

Key Hazard Information (Based on Related Retinoid Compounds):

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, protective clothing, face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity May damage fertility or the unborn child.P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice or attention.
Acute Toxicity May be harmful if swallowed or in contact with skin.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

This data is generalized from similar compounds. Always consult the specific SDS for this compound.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and environmental regulations.

Experimental Protocol: Waste Disposal of this compound

  • Segregation of Waste:

    • At the point of generation, segregate all waste contaminated with this compound. This includes unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials, and flasks).

    • Use dedicated, clearly labeled, and sealed waste containers. The containers should be made of a material compatible with the chemical waste.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Include the appropriate hazard pictograms (e.g., irritant, health hazard).

  • Waste Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment system to prevent the release of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.

    • Do not dispose of this compound waste down the drain or in the regular trash.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.

    • Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a detergent and water. Dispose of all cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal process, the following diagrams illustrate the key decision-making and procedural workflows.

G cluster_0 start This compound Waste Generated segregate Segregate Waste (Solid vs. Liquid if necessary) start->segregate label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container store Store in Satellite Accumulation Area label_container->store request Request EHS Pickup store->request end Waste Disposed by EHS request->end

Caption: Workflow for the disposal of this compound from generation to final disposal by EHS.

G decision Is the item contaminated with This compound? yes_path Dispose as Hazardous Waste decision->yes_path Yes no_path Dispose as General Waste decision->no_path No

Caption: Decision-making process for segregating this compound contaminated waste.

By implementing these procedures and fostering a culture of safety, laboratories can effectively manage the risks associated with this compound and ensure the protection of personnel and the environment. Always prioritize consulting the official Safety Data Sheet for this compound and your institution's specific waste disposal guidelines.

References

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